Arachidic acid-d39
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-BKDZISOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104967 | |
| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39756-32-6 | |
| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39756-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Applications of Arachidic Acid-d39
This compound is the deuterium-labeled form of arachidic acid (also known as eicosanoic acid), a 20-carbon saturated fatty acid. Its primary application in scientific research is as an internal standard for the precise quantification of its unlabeled counterpart and other fatty acids in complex biological matrices.[1][2] The incorporation of 39 deuterium atoms provides a significant mass shift, making it an ideal tool for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] It also serves as an isotopic tracer for metabolic flux analysis.[1]
Core Chemical and Physical Properties
The chemical properties of this compound are nearly identical to those of natural arachidic acid, with the key difference being its increased molecular weight due to the substitution of hydrogen with deuterium. This mass difference does not significantly alter its chemical reactivity or chromatographic behavior under standard analytical conditions. The physical properties are based on its non-deuterated analog but are considered to be virtually identical.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | nonatriacontadeuterioicosanoic acid | [3][4] |
| Synonyms | Icosanoic acid-d39, Eicosanoic-d39 acid | [1][5] |
| Molecular Formula | C₂₀HD₃₉O₂ or CD₃(CD₂)₁₈COOH | [3][5] |
| Molecular Weight | 351.77 g/mol | [3][5] |
| CAS Number | 39756-32-6 | [1][5] |
| Isotopic Purity | Typically ≥98 atom % D | [3][5] |
| Appearance | White crystalline solid / powder | [6] |
| Melting Point | 74 - 77 °C (for unlabeled arachidic acid) | |
| Boiling Point | ~328 °C (for unlabeled arachidic acid, with some decomposition) | [7][8] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), ether, chloroform | [8][9] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Core Applications and Methodologies
The principal utility of this compound is in quantitative analytical chemistry, where its physical and chemical similarity to the endogenous analyte, combined with its distinct mass, allows for highly accurate measurements.
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a premier analytical method for quantification.[10] A known amount of the stable isotope-labeled standard (this compound) is added to a sample at the earliest stage of preparation. This "spiked" standard co-purifies with the endogenous (unlabeled) analyte through all extraction and derivatization steps. Any sample loss during workup affects both the standard and the analyte equally. In the final MS analysis, the ratio of the analyte to the standard is measured. Since the amount of added standard is known, the exact amount of the endogenous analyte can be precisely calculated, correcting for procedural losses and variations in instrument response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | C20H40O2 | CID 102044916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. ARACHIDIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Arachidic Acid [drugfuture.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scbt.com [scbt.com]
In-Depth Technical Guide: Synthesis and Purity of Arachidic Acid-d39 for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Arachidic acid-d39 (perdeuterated icosanoic acid). This stable isotope-labeled compound is a critical tool for researchers, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices through mass spectrometry-based methods.
Introduction to this compound
This compound, with the chemical formula CD₃(CD₂)₁₈COOH, is the fully deuterated isotopologue of arachidic acid, a C20:0 saturated fatty acid. Its utility in research stems from its chemical identity to the natural arachidic acid, allowing it to mimic the behavior of the analyte during sample extraction and analysis. However, its increased mass due to the 39 deuterium atoms allows for its clear distinction in mass spectrometric analyses, enabling accurate quantification. The high chemical and isotopic purity of this compound is paramount for its function as a reliable internal standard.
Synthesis of this compound
While specific, proprietary synthesis protocols for commercially available this compound are not publicly detailed, a general and effective method for the perdeuteration of long-chain saturated fatty acids is through catalytic hydrogen-deuterium (H/D) exchange. This process involves the use of a metal catalyst in the presence of a deuterium source.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned in two main steps: the synthesis of unlabeled arachidic acid, followed by its perdeuteration. A common route to obtain arachidic acid is the hydrogenation of arachidonic acid.[1] The subsequent perdeuteration is achieved via H/D exchange.
Experimental Protocol: Catalytic H/D Exchange
The following is a generalized protocol for the perdeuteration of a long-chain fatty acid based on established methods.
-
Catalyst Preparation: A palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is typically used. The catalyst should be dried under vacuum to remove any residual water.
-
Reaction Setup: In a high-pressure reactor, add arachidic acid and the catalyst.
-
Deuterium Source: Add heavy water (D₂O) to the reactor. D₂O serves as the source of deuterium atoms.
-
Reaction Conditions: The reactor is sealed, and the reaction mixture is heated to a specified temperature under pressure. The reaction is allowed to proceed for a set duration to ensure complete H/D exchange. To achieve high levels of deuteration, this process may need to be repeated.
-
Product Isolation: After the reaction, the catalyst is filtered off. The deuterated arachidic acid is then extracted from the aqueous phase using an organic solvent.
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude this compound.
Quantitative Data Summary: Synthesis
| Parameter | Typical Value | Notes |
| Reaction Yield | Variable | Highly dependent on catalyst, temperature, pressure, and reaction time. |
| Isotopic Enrichment | >98% | Refers to the percentage of deuterium at each labeled position. |
| Species Abundance | Variable | The percentage of molecules that are fully deuterated (d39). Will be lower than isotopic enrichment. |
Purification of this compound
Purification is a critical step to remove any remaining unlabeled or partially deuterated arachidic acid, as well as any other chemical impurities. Solid-phase extraction (SPE) is a highly effective method for the purification of fatty acids.
Purification Workflow
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Column Conditioning: An SPE cartridge with a suitable sorbent (e.g., silica) is conditioned by passing a non-polar solvent, followed by the elution solvent.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of a non-polar solvent, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent to remove non-polar impurities, while the more polar this compound remains bound to the sorbent.
-
Elution: The purified this compound is eluted from the cartridge using a more polar solvent or a mixture of solvents.
-
Final Product: The solvent from the collected fractions is evaporated to yield the purified this compound.
Purity Analysis of this compound
The purity of the final product must be rigorously assessed for both chemical and isotopic purity. The primary techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the extent of deuteration.
Analytical Workflow for Purity Assessment
Experimental Protocol: GC-MS for Chemical Purity
-
Derivatization: this compound is converted to its more volatile fatty acid methyl ester (FAME) by methylation, for example, using BF₃/methanol.
-
GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column to separate it from any impurities.
-
MS Detection: The separated components are detected by a mass spectrometer. The chemical purity is determined by comparing the peak area of the this compound methyl ester to the total area of all peaks in the chromatogram.
Experimental Protocol: LC-HRMS for Isotopic Purity
-
Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent.
-
LC Separation: The sample is injected into a liquid chromatograph to separate it from any co-eluting impurities.
-
HRMS Analysis: The high-resolution mass spectrometer is used to determine the accurate mass of the molecular ion. The high resolution allows for the separation and quantification of the different isotopologues (e.g., d39, d38, d37).
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the different isotopologues. It is important to correct for the natural abundance of ¹³C.[2]
Quantitative Data Summary: Purity
| Parameter | Method | Typical Specification |
| Chemical Purity | GC-MS | ≥98% |
| Isotopic Purity (Enrichment) | LC-HRMS, NMR | ≥98% |
| Species Abundance (d39) | LC-HRMS | >95% |
| Other Isotopologues (d38, d37, etc.) | LC-HRMS | <5% (sum) |
Application in Research: Use as an Internal Standard
This compound's primary role in research is as an internal standard for the quantification of endogenous arachidic acid.
Workflow for Quantification using this compound
By adding a known amount of this compound to a sample at the beginning of the workflow, any sample loss during extraction and derivatization will affect both the analyte and the internal standard equally. The ratio of the endogenous arachidic acid signal to the this compound signal in the final mass spectrometric analysis allows for precise and accurate quantification.
Conclusion
The synthesis and purification of high-purity this compound are essential for its use as a reliable internal standard in quantitative lipidomics. While detailed synthesis protocols are often proprietary, the principles of catalytic H/D exchange provide a basis for its production. Rigorous purification and subsequent purity analysis using techniques such as GC-MS, LC-HRMS, and NMR are critical to ensure its fitness for purpose in demanding research applications. The use of this compound and other deuterated lipid standards will continue to be a cornerstone of accurate and precise lipid quantification in biological systems.
References
A Technical Guide to the Natural Abundance of Arachidic Acid and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid, and the natural abundance of its constituent stable isotopes. It includes detailed experimental protocols for the quantification of arachidic acid and visualizations of the analytical workflows.
Natural Abundance of Arachidic Acid
Arachidic acid is a minor saturated fatty acid found in various plant and animal sources. While not as prevalent as other saturated fatty acids like palmitic or stearic acid, its presence is notable in certain oils and fats.
Data on Natural Abundance
The following table summarizes the quantitative data on the natural abundance of arachidic acid in several natural sources. The values are typically presented as a percentage of the total fatty acid content.
| Natural Source | Scientific Name | Arachidic Acid (% of Total Fatty Acids) | Reference |
| Peanut Oil | Arachis hypogaea | 1.1 - 3.5 | [1] |
| Safflower Oil | Carthamus tinctorius | 0.0 - 0.4 | [2] |
| Cottonseed Oil | Gossypium | 0.3 - 0.5 | [3] |
| Canola Oil | Brassica napus | 0.637 | [3] |
| Pumpkin Seed Oil | Cucurbita pepo | 0.599 | [3] |
| Mixed Pomace Oil | 0.654 | [3] | |
| Castor Oil | Ricinus communis | 0.06 | [4] |
| Animal Fats (Beef, Lamb, Pork) | Small amounts | [1] | |
| Dairy Products (Milk, Cheese, Butter) | Small amounts | [1] |
Note: The concentration of arachidic acid can vary depending on the specific cultivar, growing conditions, and processing methods.
Natural Abundance of Arachidic Acid's Constituent Isotopes
Arachidic acid is primarily composed of carbon and hydrogen. The natural isotopic abundance of these elements dictates the isotopic distribution within arachidic acid molecules.
Stable Isotopes of Carbon and Hydrogen
The following table details the natural abundance of the stable isotopes of carbon and hydrogen.
| Isotope | Symbol | Natural Abundance (%) |
| Carbon-12 | ¹²C | 98.93 |
| Carbon-13 | ¹³C | 1.07[5] |
| Hydrogen-1 (Protium) | ¹H | 99.9885 |
| Hydrogen-2 (Deuterium) | ²H or D | 0.0115[6] |
While direct analysis of the natural isotopic signature of the entire arachidic acid molecule is a complex and specialized field, the use of isotopically labeled arachidic acid as an internal standard is a common practice in quantitative analysis. For instance, deuterated arachidic acid (e.g., arachidic acid-d3) is used to improve the accuracy of quantification by accounting for sample loss during preparation and analysis.[7]
Experimental Protocols for Quantification
The gold standard for the quantitative analysis of fatty acids, including arachidic acid, is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] This technique offers high sensitivity and specificity for the separation and detection of individual fatty acids.[8][10]
General Workflow for GC-MS Analysis of Arachidic Acid
The following diagram illustrates the general workflow for the quantification of arachidic acid from a biological or food sample using GC-MS.
Caption: General workflow for the quantification of arachidic acid using GC-MS.
Detailed Methodologies
3.2.1. Lipid Extraction
The initial step involves extracting the total lipids from the sample. Common methods include:
-
Folch Method: A liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solvent system.
-
Bligh-Dyer Method: A modified version of the Folch method that uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system initially, which is then separated into two phases by the addition of more chloroform and water.
3.2.2. Saponification (for Total Fatty Acid Analysis)
To analyze both free and esterified fatty acids, a saponification step is required to hydrolyze the ester linkages in complex lipids (e.g., triglycerides, phospholipids). This is typically achieved by heating the lipid extract with a strong base, such as potassium hydroxide (KOH) in methanol.
3.2.3. Esterification to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the polarity of the carboxylic acid group of fatty acids needs to be reduced to increase their volatility.[11] This is achieved by converting them into fatty acid methyl esters (FAMEs).[10][11] A common method is transesterification using a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.
3.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: The FAMEs extract is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. Longer chain and more saturated FAMEs generally have longer retention times.
-
Ionization: As the separated FAMEs elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI).
-
Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern is unique for each FAME and allows for its identification.
3.2.5. Quantification
For accurate quantification, an internal standard, such as a deuterated fatty acid (e.g., arachidic acid-d3), is added to the sample at the beginning of the extraction process.[7] The concentration of the target analyte (arachidic acid) is determined by comparing the peak area of its FAME with the peak area of the internal standard's FAME.
Signaling Pathways and Logical Relationships
While arachidic acid itself is a saturated fatty acid and not a primary signaling molecule like arachidonic acid, its metabolism is integrated into the overall fatty acid synthesis and degradation pathways. The following diagram illustrates the logical relationship in fatty acid analysis where arachidic acid is one of many fatty acids quantified.
Caption: Logical relationship of arachidic acid within a total fatty acid profile.
References
- 1. reddit.com [reddit.com]
- 2. scialert.net [scialert.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Determination of fatty acid composition and antioxidant activity in vegetable oils [lmaleidykla.lt]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. lipidmaps.org [lipidmaps.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Deuterated Fatty Acids in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated fatty acids, particularly polyunsaturated fatty acids (D-PUFAs), represent a novel and powerful tool in metabolic research. By replacing hydrogen atoms with their stable isotope, deuterium, at specific, oxidation-prone positions, these modified lipids exhibit a significantly increased resistance to lipid peroxidation. This unique property, stemming from the kinetic isotope effect (KIE), allows D-PUFAs to serve as protective agents in diseases characterized by oxidative stress and as stable tracers for elucidating complex metabolic pathways. This technical guide provides a comprehensive overview of the core applications of deuterated fatty acids in metabolic research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.
Core Mechanism of Action: The Kinetic Isotope Effect
The primary mechanism underlying the therapeutic potential of D-PUFAs is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Polyunsaturated fatty acids are particularly susceptible to oxidation at the bis-allylic sites, where a hydrogen atom is positioned between two carbon-carbon double bonds. The abstraction of a hydrogen atom from this position is the rate-limiting step in the initiation of lipid peroxidation, a destructive chain reaction that damages cellular membranes and generates cytotoxic byproducts.[1][2] By substituting hydrogen with deuterium at these vulnerable sites, the energy required to break the C-D bond is significantly higher, thereby slowing down the rate of hydrogen abstraction and inhibiting the entire lipid peroxidation cascade.[3] This "isotope reinforcement" protects cell membranes, particularly those of mitochondria, from oxidative damage.[1]
Applications in Disease Models and Clinical Research
The ability of D-PUFAs to mitigate lipid peroxidation has led to their investigation in a range of diseases where oxidative stress is a key pathological feature, most notably in neurodegenerative disorders.
Neurodegenerative Diseases
Oxidative stress and subsequent lipid peroxidation are strongly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.[1]
In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), a diet supplemented with D-PUFAs for five months led to a significant reduction in lipid peroxidation products in the brain.[1] This was accompanied by a decrease in the levels of amyloid-β peptides Aβ40 and Aβ38 in the hippocampus.[1]
For Friedreich's ataxia, a rare genetic disorder characterized by mitochondrial dysfunction and oxidative stress, the deuterated linoleic acid ethyl ester RT001 has been investigated in clinical trials.[4][5][6] Early-phase trials suggested that RT001 was safe and well-tolerated, with some encouraging signals of efficacy, such as improvements in peak exercise workload.[4][6] However, a later-stage trial did not meet its primary endpoint for improving maximum oxygen consumption.[5]
In infantile neuroaxonal dystrophy (INAD), another devastating neurodegenerative condition linked to lipid peroxidation, RT001 has shown more promising results. In a phase 2/3 clinical trial, RT001 treatment was associated with a statistically significant improvement in survival and trends toward improvement in functional assessments compared to a natural history cohort.[1] Specifically, there was an 88.8% decrease in mortality risk for patients treated with RT001.[1]
The following table summarizes key quantitative findings from these studies:
| Disease Model/Condition | Deuterated Fatty Acid | Key Quantitative Outcomes | Reference(s) |
| Alzheimer's Disease (APP/PS1 Mouse Model) | D-PUFA diet (11,11-D₂-Linoleic acid & 11,11,14,14-D₄-α-Linolenic acid) | - Reduced brain concentrations of F2-isoprostanes and neuroprostanes. - Significantly lower hippocampal levels of Aβ40 and Aβ38. | [1] |
| Friedreich's Ataxia (Clinical Trial) | RT001 (1.8 or 9.0 g/day for 28 days) | - Improvement in peak workload in the drug group compared to placebo (0.16 watts/kg; P = 0.008). - Trend for improvement in peak oxygen consumption (change of 0.16 L/min; P = 0.116). | [4] |
| Friedreich's Ataxia (Phase 2/3 Clinical Trial) | RT001 | - No significant changes in maximum oxygen consumption (MVO2) compared to placebo. | [5] |
| Infantile Neuroaxonal Dystrophy (Phase 2/3 Clinical Trial) | RT001 | - 88.8% decrease in mortality risk (hazard ratio = 0.112, p=0.014). - 82.5% reduction in morbidity risk (pneumonia or death event) (hazard ratio = 0.175, p=0.021). | [1] |
Deuterated Fatty Acids as Metabolic Tracers
Beyond their therapeutic potential, deuterated fatty acids are invaluable tools for tracing metabolic pathways. Their stability and unique mass signature allow for precise tracking of their absorption, distribution, and conversion into other metabolites. This approach, often part of a broader field known as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be achieved with static measurements of metabolite concentrations.[7][8][9]
Stable isotope tracing with deuterated fatty acids can be used to:
-
Quantify fatty acid uptake and incorporation into complex lipids: By administering a known amount of a deuterated fatty acid, researchers can measure its incorporation into triglycerides, phospholipids, and other lipid species in various tissues and biofluids.[7][8]
-
Elucidate fatty acid metabolism: The conversion of a deuterated fatty acid into its elongated and desaturated products can be tracked, providing insights into the activity of elongase and desaturase enzymes.
-
Trace the flow of carbon through central metabolic pathways: Deuterated precursors can be used to follow the journey of carbon atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.[7]
The general workflow for a stable isotope tracing study is depicted in the diagram below.
Experimental Protocols
The successful application of deuterated fatty acids in metabolic research relies on robust and well-defined experimental protocols. The following sections provide an overview of key methodologies.
Animal Studies: D-PUFA Diet Administration
A common approach to assess the in vivo effects of D-PUFAs is through dietary supplementation in animal models.
1. Diet Preparation:
-
A purified control diet, such as AIN-93G or AIN-93M, serves as the base.
-
The standard polyunsaturated fatty acid component (e.g., soybean oil) is replaced with a precise mixture of deuterated and non-deuterated fatty acids.
-
For example, a diet may contain 1.2% of a 1:1 ratio of 11,11-D₂ linoleic acid ethyl ester and 11,11,14,14-D₄ α-linolenic acid ethyl ester.
-
To prevent oxidation of the PUFAs in the feed, antioxidants like tert-butylhydroquinone (TBHQ) can be added, and the diet should be stored at low temperatures.
2. Animal Feeding:
-
Mice are typically placed on the experimental or control diets for a specified period, ranging from several weeks to months, depending on the research question.
-
Food and water are provided ad libitum.
-
Body weight and food intake should be monitored regularly.
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of deuterated fatty acids and their metabolites requires meticulous sample preparation to extract lipids and remove interfering substances.
1. Plasma:
-
To a plasma aliquot (e.g., 100 µL), add an internal standard mixture containing deuterated forms of the fatty acids of interest.
-
Extract lipids using a solvent system such as hexane/isopropanol (3:2, v/v).
-
Vortex and centrifuge to separate the layers.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[10]
2. Tissue:
-
Thaw frozen tissue samples on ice.
-
For soft tissues like the brain or liver, use an automated homogenizer. For harder tissues, a ground glass homogenizer may be necessary.[11]
-
Homogenize the tissue in a suitable buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors).[11]
-
Centrifuge the homogenate to remove cellular debris.
-
The resulting supernatant can be subjected to lipid extraction using methods like the Bligh-Dyer or Folch procedures, which typically involve a chloroform/methanol solvent system.
LC-MS/MS Analysis for Deuterated Fatty Acid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of deuterated fatty acids.
1. Chromatographic Separation:
-
Use a reverse-phase C18 column to separate the fatty acids.
-
A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.
2. Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor-to-product ion transitions for each deuterated fatty acid and its corresponding internal standard. This highly selective technique minimizes interference from the biological matrix.
-
Quantification is achieved by comparing the peak area ratio of the endogenous deuterated fatty acid to its stable isotope-labeled internal standard against a calibration curve.
Signaling Pathways Modulated by Deuterated Fatty Acids
By reducing lipid peroxidation, D-PUFAs can influence downstream signaling pathways involved in inflammation and cell death.
Prostaglandin and Leukotriene Synthesis
Polyunsaturated fatty acids are precursors to a large family of signaling molecules called eicosanoids, which include prostaglandins and leukotrienes. These molecules are potent mediators of inflammation. The synthesis of eicosanoids is initiated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).
-
Competition with Arachidonic Acid (AA): When D-PUFAs are incorporated into cell membranes, they can compete with arachidonic acid (an omega-6 PUFA) for access to COX and LOX enzymes. This can lead to a reduction in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).
-
Shifting the Balance: The presence of D-PUFAs can shift the balance towards the production of less inflammatory or even pro-resolving lipid mediators.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given their mechanism of action, D-PUFAs are potent inhibitors of ferroptosis.
-
Inhibition of Lipid Peroxidation: By preventing the initiation and propagation of lipid peroxidation, D-PUFAs directly counteract the key execution step of ferroptosis.
-
Preservation of Membrane Integrity: The accumulation of lipid peroxides in cell membranes leads to a loss of membrane integrity and eventual cell lysis. D-PUFAs help maintain membrane structure and function in the face of oxidative stress.
-
GPX4 Pathway: Glutathione peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid peroxides. While D-PUFAs act upstream of GPX4 by preventing the formation of lipid peroxides, their action complements the protective role of the GPX4 pathway.
Conclusion
Deuterated fatty acids are a versatile and increasingly important tool in the arsenal of metabolic researchers. Their ability to resist lipid peroxidation provides a unique therapeutic strategy for a variety of diseases driven by oxidative stress, with promising results emerging from preclinical and clinical studies. Furthermore, their utility as stable isotope tracers enables the detailed mapping and quantification of metabolic fluxes, offering profound insights into the intricate workings of cellular metabolism in both health and disease. As analytical techniques continue to improve in sensitivity and resolution, the applications of deuterated fatty acids are poised to expand, furthering our understanding of metabolic regulation and paving the way for novel therapeutic interventions.
References
- 1. neurology.org [neurology.org]
- 2. benchchem.com [benchchem.com]
- 3. Polyunsaturated fatty acids block dendritic cell activation and function independently of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biojiva.com [biojiva.com]
- 5. Double blind trial of a deuterated form of linoleic acid (RT001) in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
Arachidic Acid-d39 as a Tracer in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in lipidomics for tracing the metabolic fate of lipids and accurately quantifying their endogenous levels. Arachidic acid-d39 (C20:0-d39), a perdeuterated form of the 20-carbon saturated fatty acid, serves as an excellent tracer and internal standard. Its high level of deuteration provides a significant mass shift, making it easily distinguishable from its endogenous, unlabeled counterpart by mass spectrometry, with minimal risk of isotopic overlap. This technical guide provides a comprehensive overview of the application of this compound in lipidomics studies, including detailed experimental protocols, quantitative data analysis, and visualization of relevant metabolic and signaling pathways.
Core Principles of Using this compound as a Tracer
The fundamental principle behind using this compound as a tracer is its chemical identity to the natural arachidic acid, allowing it to be processed through the same metabolic pathways.[1] However, its increased mass due to the 39 deuterium atoms allows for its distinct detection and quantification. When introduced into a biological system, this compound can be tracked as it is incorporated into complex lipids, elongated, or broken down. This allows for the detailed study of fatty acid metabolism and flux in various physiological and pathological states.
As an internal standard, this compound is added to samples at a known concentration before lipid extraction and analysis. Because it behaves almost identically to the endogenous arachidic acid during sample preparation and ionization in the mass spectrometer, it can be used to correct for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification of endogenous arachidic acid and other fatty acids.
Experimental Protocols
The following protocols provide a detailed methodology for a typical lipidomics tracer study using this compound.
Cell Culture and Isotope Labeling
This protocol is adapted for an in vitro study using a relevant cell line.
-
Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes, or a cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in standard growth medium until cells reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in the appropriate cell culture medium to a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for the specific cell type and experimental goals.
-
Labeling: Remove the standard growth medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the this compound labeling medium to the cells and incubate for a desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of fatty acid uptake and metabolism.
Lipid Extraction from Cells
A modified Folch extraction method is commonly used for total lipid extraction.
-
Cell Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to each well to quench metabolism and lyse the cells. Scrape the cells and transfer the cell lysate to a glass tube. If this compound is being used as an internal standard for quantifying endogenous lipids (in a separate, unlabeled experiment), a known amount would be added at this stage.
-
Extraction:
-
Add 2 mL of chloroform to the methanol lysate, resulting in a single-phase mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing the labeled lipids.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids. The specific gradient will depend on the column dimensions and the specific fatty acids of interest.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for fatty acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous arachidic acid and this compound are monitored.
-
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and structured format. The following tables provide examples of how to present results from a tracer study using this compound.
Table 1: LC-MS/MS Parameters for the Analysis of Arachidic Acid and its Deuterated Isotopologue
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Arachidic Acid (C20:0) | 311.3 | 311.3 | 10 |
| This compound | 350.6 | 350.6 | 10 |
Note: The m/z values are illustrative and may vary slightly depending on the instrument and adducts formed. The product ion is often the same as the precursor for saturated fatty acids in the absence of fragmentation.
Table 2: Hypothetical Quantitative Results of a Tracer Study with this compound in Hepatocytes
| Time (hours) | This compound (pmol/mg protein) | Behenic Acid-d39 (C22:0-d39) (pmol/mg protein) | Lignoceric Acid-d39 (C24:0-d39) (pmol/mg protein) | Stearic Acid-d37 (C18:0-d37) (pmol/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 150.2 ± 12.5 | 5.1 ± 0.8 | 0.5 ± 0.1 | 8.3 ± 1.1 |
| 6 | 280.9 ± 25.1 | 15.8 ± 2.3 | 1.9 ± 0.4 | 25.6 ± 3.5 |
| 12 | 350.1 ± 30.8 | 28.4 ± 3.9 | 4.2 ± 0.7 | 42.1 ± 5.8 |
| 24 | 295.6 ± 28.4 | 35.1 ± 4.5 | 6.8 ± 1.0 | 55.9 ± 7.2 |
Data are presented as mean ± standard deviation. This table illustrates the uptake of this compound and its subsequent elongation to longer-chain fatty acids and shortening via beta-oxidation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for tracing this compound.
Metabolic Fate of Arachidic Acid
Arachidic acid, a very-long-chain saturated fatty acid (VLCSFA), can undergo several metabolic transformations. The primary pathways include fatty acid elongation and beta-oxidation.
Caption: Metabolic pathways of arachidic acid.
Signaling Pathway of Saturated Fatty Acids
Unlike polyunsaturated fatty acids such as arachidonic acid, which are precursors to eicosanoids, long-chain saturated fatty acids like arachidic acid are known to be incorporated into ceramides, which are important signaling lipids.[2] Additionally, saturated fatty acids can activate inflammatory signaling pathways.
Caption: Signaling pathways involving arachidic acid.
Conclusion
This compound is a versatile and powerful tool for lipidomics research. As a tracer, it enables the detailed investigation of the metabolic fate of very-long-chain saturated fatty acids, providing insights into processes such as fatty acid elongation and beta-oxidation. When used as an internal standard, it ensures the accuracy and reliability of quantitative lipidomics data. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies to advance the understanding of lipid metabolism in health and disease.
References
A Deep Dive into the Core Differences Between Arachidic and Arachidonic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the fundamental distinctions between arachidic acid and arachidonic acid, tailored for researchers, scientists, and professionals in drug development. This document elucidates their structural and physiological dissimilarities, metabolic pathways, and offers detailed experimental protocols for their analysis.
Executive Summary
Arachidic acid (20:0) and arachidonic acid (20:4, n-6) are both 20-carbon fatty acids, a characteristic that their names reflect. However, the similarities largely end there. Arachidic acid is a saturated fatty acid (SFA), meaning its carbon chain is fully saturated with hydrogen atoms. In stark contrast, arachidonic acid is a polyunsaturated fatty acid (PUFA), featuring four cis-double bonds within its carbon backbone. This fundamental structural variance dictates their profoundly different physicochemical properties, biological roles, and metabolic fates. While arachidic acid serves as a minor dietary component with limited direct biological activity, arachidonic acid is a vital constituent of cell membranes and a critical precursor to a vast array of signaling molecules.
Comparative Analysis of Physicochemical Properties
The presence of double bonds in arachidonic acid introduces kinks in its hydrocarbon tail, preventing the molecules from packing closely together. This results in a significantly lower melting point and greater fluidity compared to the straight-chained, easily stackable arachidic acid.
| Property | Arachidic Acid | Arachidonic Acid | Reference |
| Systematic Name | Icosanoic acid | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid | [1] |
| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₃₂O₂ | [2] |
| Molar Mass | 312.53 g/mol | 304.47 g/mol | [2][3] |
| Saturation | Saturated | Polyunsaturated (4 double bonds) | [4] |
| Melting Point | 74-76 °C | -49.5 °C | [1][5][6] |
| Boiling Point | 328 °C | 169-171 °C at 0.15 mmHg | [1][6] |
| Appearance at Room Temp. | White, crystalline solid | Colorless to pale yellow liquid | [1][7] |
| Water Solubility | Practically insoluble | Sparingly soluble | [1][7] |
| Organic Solvent Solubility | Soluble in ethanol, diethyl ether, chloroform | Soluble in ethanol, chloroform, ether | [1][7] |
Biological Roles and Significance
The biological functions of arachidic and arachidonic acid are vastly different, a direct consequence of their chemical structures.
| Aspect | Arachidic Acid | Arachidonic Acid | Reference |
| Dietary Sources | Minor component of peanut oil, corn oil, and cocoa butter.[8] | Found in animal fats, meat, and eggs; can be synthesized from linoleic acid.[9] | |
| Essentiality | Non-essential | Conditionally essential | [4] |
| Primary Biological Role | Primarily a dietary energy source and a minor component of cellular lipids.[1] | A key structural component of cell membranes, influencing fluidity and flexibility. Precursor to eicosanoids (prostaglandins, thromboxanes, leukotrienes).[9][10] | |
| Cell Membrane Function | Incorporation has a minor effect on membrane fluidity. | Crucial for maintaining membrane fluidity, which is essential for the function of membrane proteins, particularly in the nervous system and immune cells.[10] | |
| Signaling | Not a direct precursor to signaling molecules. | Precursor to a wide range of potent signaling molecules (eicosanoids) that regulate inflammation, immunity, blood clotting, and smooth muscle contraction. | |
| Health Implications | High intake, like other saturated fats, may be associated with cardiovascular disease risk. | Its metabolites have both pro-inflammatory and anti-inflammatory roles. The balance of omega-6 (like arachidonic acid) and omega-3 fatty acids is critical for health. |
Metabolic Pathways
Arachidic acid undergoes standard fatty acid metabolism, primarily β-oxidation for energy production. The metabolic pathway of arachidonic acid, however, is far more complex and of significant interest in pharmacology and drug development.
Arachidonic Acid Cascade
Once released from the cell membrane phospholipids by the action of phospholipase A₂, free arachidonic acid can be metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway : Produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. This pathway is the target of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.
-
Lipoxygenase (LOX) Pathway : Generates leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.
-
Cytochrome P450 (CYP) Pathway : Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.
Experimental Protocols
Lipid Extraction from Cultured Cells
This protocol is a modified Folch method for the extraction of total lipids from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cell monolayer twice with ice-cold PBS. Harvest cells by scraping into a known volume of PBS.
-
Cell Lysis and Extraction: Transfer the cell suspension to a glass centrifuge tube. Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:aqueous sample of 2:1:0.8 (v/v/v).
-
Vortexing and Phase Separation: Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids into a new glass tube.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Analysis of Fatty Acid Composition by GC-MS
This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Dried lipid extract (from Protocol 5.1)
-
Methanolic HCl (3N)
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification: Add 2 mL of 3N methanolic HCl to the dried lipid extract. Seal the tube and heat at 85°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes.
-
Collection and Drying: Transfer the upper hexane layer containing the FAMEs to a new tube. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system. Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
Implications for Drug Development
The stark differences between arachidic and arachidonic acid have significant implications for drug development. The arachidonic acid cascade is a major target for anti-inflammatory drugs. Understanding the intricate regulation of this pathway is crucial for the development of more specific and effective therapeutics with fewer side effects. For instance, the development of COX-2 selective inhibitors was a direct result of dissecting the roles of different cyclooxygenase isoforms. Furthermore, the influence of fatty acids on cell membrane properties is an emerging area of interest, as changes in membrane fluidity can impact the function of membrane-bound receptors and enzymes, which are common drug targets.
Conclusion
While both are 20-carbon fatty acids, arachidic acid and arachidonic acid are worlds apart in their chemical nature and biological significance. Arachidic acid is a stable, saturated fatty acid, whereas the unsaturated nature of arachidonic acid makes it a dynamic and vital molecule in cellular structure and signaling. For researchers and drug development professionals, a thorough understanding of these differences is paramount for advancements in nutrition, cell biology, and pharmacology.
References
- 1. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 3. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
A Technical Guide to High-Purity Arachidic Acid-d39 for Researchers and Drug Development Professionals
Introduction
High-purity, isotopically labeled compounds are indispensable tools in modern biomedical research and drug development. Arachidic acid-d39 (eicosanoic acid-d39) is a stable isotope-labeled saturated fatty acid that serves as an invaluable internal standard for the accurate quantification of its endogenous, non-labeled counterpart and other related long-chain fatty acids. Its near-identical physicochemical properties to the natural arachidic acid, combined with its distinct mass shift, allow for precise correction of analytical variability in mass spectrometry-based assays. This technical guide provides an in-depth overview of the commercial sources, key specifications, experimental applications, and relevant biological pathways of high-purity this compound.
Commercial Suppliers and Quantitative Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data available from prominent commercial sources. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and lot-specific information.
| Supplier | Product Number | Chemical Purity | Isotopic Purity/Enrichment | Formulation | Storage |
| MedchemExpress | HY-W004260S1 | 98.36%[1] | Not specified | Solid | -20°C (3 years), 4°C (2 years) |
| Cambridge Isotope Laboratories, Inc. | DLM-1233-1 | 98%[2] | Not specified | Neat | Room temperature |
| Eurisotop (a subsidiary of CIL) | DLM-1233-1 | 98%[3] | Not specified | Solid | Not specified |
Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below are representative protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fatty acids in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of fatty acids in biological samples[4][5].
1. Sample Preparation and Lipid Extraction:
-
For plasma samples, add 300 µL of dPBS to 200 µL of plasma.
-
For cell samples, suspend up to 2 million cells in an appropriate volume of PBS.
-
Add a known amount of this compound (as an internal standard) to each sample.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Add 2 volumes of iso-octane, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic phases.
-
Dry the combined extracts under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the derivatized sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of iso-octane for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., a non-polar or medium-polarity column).
-
Oven Program: A typical temperature gradient would be from an initial temperature of ~150°C, ramping up to ~300°C.
-
Ionization: Use negative chemical ionization (NCI) mode.
-
Detection: Monitor the specific m/z ions corresponding to the derivatized arachidic acid and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of polyunsaturated fatty acids[6].
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.
-
Add a known amount of this compound as an internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or hexane:isopropanol.
-
Dry the lipid extract under nitrogen.
2. Saponification (Optional, for total fatty acid analysis):
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze ester bonds.
-
Neutralize the solution with hydrochloric acid.
-
Extract the free fatty acids with hexane and dry under nitrogen.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for arachidic acid and this compound.
Biological Pathways and Significance
Arachidic acid is a saturated long-chain fatty acid that is a minor component of many vegetable fats and animal tissues. While not as extensively studied for its signaling roles as its polyunsaturated counterpart, arachidonic acid, it plays important roles in cellular structure and metabolism.
Metabolic Fate of Arachidic Acid
Arachidic acid is primarily incorporated into cellular lipids, such as phospholipids and triglycerides, contributing to the structure of cell membranes. It can also be elongated to form longer-chain saturated fatty acids. The metabolic pathway of arachidic acid is closely linked to the general fatty acid metabolism within the cell.
Workflow for Quantitative Analysis using this compound
The use of this compound as an internal standard is a cornerstone of accurate fatty acid quantification. The following diagram illustrates a typical experimental workflow.
Conclusion
High-purity this compound is an essential tool for researchers in lipidomics, metabolic disease research, and drug development. Its use as an internal standard in mass spectrometry-based methods provides a robust and accurate means of quantifying endogenous arachidic acid and other long-chain fatty acids in complex biological matrices. The information and protocols provided in this guide are intended to facilitate the effective implementation of this valuable analytical standard in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1233-1 [isotope.com]
- 3. ARACHIDIC ACID | Eurisotop [eurisotop.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Arachidic Acid in Biological Matrices using Arachidic acid-d39 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic acid (C20:0) is a long-chain saturated fatty acid present in various biological systems, often esterified in complex lipids. Its quantification is crucial in lipidomics research and for understanding metabolic pathways related to fatty acid metabolism. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the sensitive and specific quantification of fatty acids. The use of a stable isotope-labeled internal standard, such as Arachidic acid-d39, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during analysis. This application note provides a detailed protocol for the quantification of arachidic acid in biological samples using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The methodology is based on the principle of stable isotope dilution, where a known amount of a heavy isotope-labeled analogue of the analyte (this compound) is added to the sample at the beginning of the sample preparation process. This internal standard (IS) has nearly identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly throughout extraction, derivatization (if performed), and chromatographic separation.[1] By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there is sample loss during preparation. The analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
-
Arachidic acid standard (≥99% purity)
-
This compound (≥98 atom % D)
-
HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and hexane
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Nitrogen gas for solvent evaporation
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Experimental Protocols
Standard and Internal Standard Stock Solution Preparation
-
Arachidic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of arachidic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard and Internal Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards. Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the internal standard stock solution with methanol.
Sample Preparation (Lipid Extraction and Saponification)
This protocol is a general guideline and may need optimization for specific biological matrices.
-
Sample Aliquoting: To a clean glass tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution) to each sample, calibrator, and quality control sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release the free fatty acids.
-
After cooling to room temperature, add 0.5 mL of 1 M HCl to acidify the solution (pH < 3).
-
-
Free Fatty Acid Extraction:
-
Add 2 mL of hexane to the acidified solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new glass tube.
-
Repeat the hexane extraction one more time and combine the hexane layers.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Experimental workflow for the extraction and preparation of fatty acids.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for fatty acid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the fatty acids. The gradient should be optimized for adequate separation of arachidic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The precursor ions ([M-H]⁻) and product ions for arachidic acid and its deuterated internal standard should be optimized for the specific instrument. For saturated fatty acids that may not fragment readily, monitoring the precursor ion as the product ion (pseudo-SRM) is a valid approach.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Arachidic acid | 311.3 | 311.3 | 100 | 5 |
| This compound (IS) | 350.8 | 350.8 | 100 | 5 |
Data Presentation
Quantitative data from the analysis should be summarized in tables for clarity and easy comparison. Below are representative tables for method performance.
Table 1: Calibration Curve for Arachidic Acid
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 105.3 |
| 5 | 0.058 ± 0.004 | 102.1 |
| 10 | 0.115 ± 0.008 | 98.7 |
| 50 | 0.592 ± 0.031 | 101.5 |
| 100 | 1.189 ± 0.065 | 99.2 |
| 500 | 5.998 ± 0.240 | 100.8 |
| 1000 | 12.051 ± 0.512 | 102.4 |
| Linear Range: 1 - 1000 ng/mL, R² > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV, n=6) | ≤ 8.5% |
| Inter-day Precision (%CV, n=18, 3 days) | ≤ 11.2% |
| Accuracy (% Recovery) | 95.8% - 104.3% |
| Matrix Effect (%) | 92.1% - 106.5% |
Signaling Pathways and Logical Relationships
The quantification of specific fatty acids like arachidic acid is often a part of broader lipidomics studies aimed at understanding cellular signaling and metabolism. While arachidic acid itself is a saturated fatty acid and not a direct precursor to the well-known eicosanoid signaling pathways like arachidonic acid, its levels can be indicative of overall fatty acid metabolism and lipid storage.
Logic of internal standard-based quantification in LC-MS.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of arachidic acid in biological samples using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for analytical variability. The detailed experimental procedures for sample preparation and the specified LC-MS/MS conditions offer a reliable starting point for researchers in lipidomics and drug development. The presented method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of research applications requiring the precise measurement of arachidic acid.
References
Application Note & Protocol: Quantitative Analysis of Fatty Acids in Biological Samples using Arachidic Acid-d39 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental building blocks of complex lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles in biological samples is essential for understanding physiological and pathological processes, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, to ensure accuracy and reproducibility, a robust sample preparation protocol is paramount. This application note provides a detailed protocol for the extraction, saponification, and derivatization of fatty acids from biological matrices for GC-MS analysis, employing arachidic acid-d39 as an internal standard for precise quantification. The use of a stable isotope-labeled internal standard like this compound is critical as it mimics the behavior of the endogenous analytes throughout the sample preparation and analysis process, correcting for any variations and ensuring high-quality data.[1][2][3]
Materials and Reagents
-
Biological Sample: Plasma, serum, tissue homogenate, or cultured cells
-
Internal Standard: this compound solution (concentration to be determined based on expected analyte levels)
-
Solvents: HPLC-grade chloroform, methanol, hexane, and isooctane
-
Reagents:
-
0.9% (w/v) Sodium chloride (NaCl) solution
-
Potassium hydroxide (KOH) solution in methanol (e.g., 0.5 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Glassware: Screw-cap glass tubes, conical vials, Pasteur pipettes
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator
Experimental Protocols
Lipid Extraction (Modified Folch Method)
This protocol describes the extraction of total lipids from a biological sample.[4][5][6][7]
-
Sample Preparation:
-
For liquid samples (plasma, serum): Use a precise volume (e.g., 100 µL).
-
For tissue samples: Homogenize a known weight of tissue in a suitable buffer.
-
For cultured cells: Resuspend a known number of cells in phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking: To a screw-cap glass tube containing the sample, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture per 100 µL of aqueous sample.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.[8]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total volume of chloroform and methanol). Vortex briefly (30 seconds) and then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.[1]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Saponification
Saponification is performed to release fatty acids from complex lipids such as triglycerides and phospholipids.[2][9]
-
Reagent Addition: To the dried lipid extract, add a known volume (e.g., 1 mL) of methanolic potassium hydroxide solution.
-
Incubation: Securely cap the tube and heat at a controlled temperature (e.g., 70-80°C) for 30-60 minutes to ensure complete hydrolysis of ester bonds.
-
Cooling: Allow the tube to cool to room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are converted to their more volatile methyl ester derivatives for GC-MS analysis.[3][10]
-
Reagent Addition: Add a known volume (e.g., 1-2 mL) of 14% boron trifluoride in methanol to the saponified sample.
-
Incubation: Cap the tube tightly and heat at a controlled temperature (e.g., 60-80°C) for 15-30 minutes. This step facilitates the esterification of free fatty acids to FAMEs.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction of FAMEs:
-
Add a known volume (e.g., 1 mL) of hexane or isooctane to the tube.
-
Add an equal volume of saturated sodium chloride solution to facilitate phase separation.
-
Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes.
-
-
Collection and Drying: Carefully collect the upper organic layer (containing the FAMEs) and transfer it to a clean conical vial. Pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final desired volume (e.g., 50-100 µL) for GC-MS analysis.
Data Presentation
Quantitative data should be summarized in a structured table for easy comparison. The concentration of each fatty acid is determined by creating a calibration curve using known concentrations of fatty acid standards and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Calibration Curve Range (µg/mL) | R² Value |
| Myristic Acid (C14:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| Palmitic Acid (C16:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| Stearic Acid (C18:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| Oleic Acid (C18:1n9c) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| Linoleic Acid (C18:2n6c) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| Arachidic Acid (C20:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |
| This compound | User Defined | User Defined | User Defined | Constant | N/A |
| ...other fatty acids | ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for fatty acid analysis.
Caption: Principle of internal standard quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Extraction Techniques Incorporating Arachidic Acid-d39
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding cellular processes, identifying disease biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the potential for sample loss during extraction necessitates the use of robust methodologies. This document provides detailed application notes and protocols for three common lipid extraction techniques—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—with a specific focus on the incorporation of Arachidic acid-d39 as an internal standard for targeted fatty acid analysis.
This compound, a stable isotope-labeled saturated fatty acid, is an ideal internal standard as it is chemically identical to its endogenous counterpart but isotopically distinct, allowing for its differentiation by mass spectrometry. Its use is critical for correcting variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.
Data Presentation
The following tables summarize the performance of a targeted fatty acid lipidomics workflow utilizing a deuterated arachidic acid internal standard. This data demonstrates the linearity, accuracy, and precision that can be achieved with the described protocols.
Table 1: Linearity and Sensitivity of Targeted Fatty Acid Analysis
| Analyte | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LLOQ (µg/mL) |
| Myristic Acid | 0.1 - 20 | 0.998 | 0.03 | 0.1 |
| Palmitic Acid | 0.1 - 25 | 0.999 | 0.03 | 0.1 |
| Stearic Acid | 0.1 - 25 | 0.999 | 0.04 | 0.12 |
| Oleic Acid | 0.1 - 25 | 0.998 | 0.04 | 0.12 |
| Linoleic Acid | 0.1 - 30 | 0.997 | 0.05 | 0.15 |
| Arachidonic Acid | 0.05 - 10 | 0.999 | 0.015 | 0.05 |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision of Targeted Fatty Acid Analysis
| Analyte | Accuracy (%) | Precision (RSD %) |
| Myristic Acid | 98.5 - 101.2 | 3.1 - 4.2 |
| Palmitic Acid | 99.1 - 102.5 | 2.5 - 3.8 |
| Stearic Acid | 97.8 - 101.9 | 2.9 - 4.5 |
| Oleic Acid | 100.8 - 103.1 | 2.1 - 3.3 |
| Linoleic Acid | 96.5 - 99.7 | 3.4 - 5.1 |
| Arachidonic Acid | 101.5 - 104.2 | 3.2 - 4.8 |
RSD: Relative Standard Deviation
Table 3: Comparative Overview of Lipid Extraction Methods
| Feature | Folch Method | Bligh-Dyer Method | MTBE Method |
| Principle | Biphasic liquid-liquid extraction using chloroform and methanol. | A modified, faster version of the Folch method with different solvent ratios. | Biphasic liquid-liquid extraction using methyl-tert-butyl ether, methanol, and water. |
| Lipid Recovery | Considered a "gold standard" with excellent recovery for a broad range of lipids. | High recovery for most lipid classes, but can be less efficient for high-fat samples compared to Folch. | Similar or better recoveries for most major lipid classes compared to Folch and Bligh-Dyer. |
| Solvent Toxicity | High (uses chloroform, a suspected carcinogen). | High (uses chloroform). | Lower (MTBE is less toxic than chloroform). |
| Throughput | Moderate; can be time-consuming. | Higher than Folch due to reduced solvent volumes and faster phase separation. | High; well-suited for automated and high-throughput workflows. |
| Phase Separation | Lower organic phase contains lipids. | Lower organic phase contains lipids. | Upper organic phase contains lipids, which can simplify collection. |
| Sample Type | Tissues, cells, plasma. | Tissues (especially those with high water content like fish muscle), cells, plasma. | Tissues, cells, plasma. |
Experimental Protocols
The following are detailed protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods, incorporating this compound as an internal standard.
Protocol 1: Modified Folch Lipid Extraction
This protocol is suitable for the extraction of total lipids from a variety of biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10 mg tissue)
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place the biological sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample (e.g., 10 µL).
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 100 µL sample, this would be 2 mL of the chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. For tissue samples, homogenization using a tissue lyser may be necessary.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
Protocol 2: Bligh-Dyer Lipid Extraction
This method is a rapid alternative to the Folch method and is particularly suitable for samples with high water content.
Materials:
-
Biological sample (e.g., 100 µL plasma or cell suspension)
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and IS Preparation: To a glass centrifuge tube, add the biological sample and a known volume of the this compound internal standard solution. Adjust the total aqueous volume to 800 µL with deionized water if necessary.
-
Monophasic Mixture Formation: Add 3 mL of a 2:1 (v/v) methanol:chloroform mixture. Vortex thoroughly for 1 minute to create a single-phase solution.
-
Phase Separation Induction: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of deionized water and vortex for another 30 seconds to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature.
-
Lipid Collection: Collect the lower chloroform phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute as described in the Folch protocol.
Protocol 3: MTBE Lipid Extraction
This method offers a less toxic alternative to chloroform-based extractions and is amenable to high-throughput applications.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer or shaker
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample and IS Addition: In a glass tube, add the biological sample and a known amount of the this compound internal standard.
-
Methanol Addition: Add 1.5 mL of methanol and vortex.
-
MTBE Addition and Incubation: Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.
-
Phase Separation: Induce phase separation by adding 1.25 mL of deionized water. Vortex and let stand for 10 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.
-
Lipid Collection: Collect the upper MTBE phase, which contains the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute as described in the Folch protocol.
Visualizations
Experimental Workflow for Targeted Lipidomics
Caption: Experimental workflow for targeted lipidomics analysis.
Arachidonic Acid Signaling Pathway
Caption: Simplified arachidonic acid metabolic pathway.
Application Notes und Protokolle: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit Arachidinsäure-d39
Anwendungsgebiet: Quantitative Analyse von Fettsäuren in biologischen Matrizes und Lebensmitteln.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Analyse von Fettsäuren ist in vielen Bereichen der Forschung und Industrie von entscheidender Bedeutung, einschließlich der Systembiologie, Medizin und Lebensmittelwissenschaft.[1] Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung und Quantifizierung von Fettsäuren.[2][3] Allerdings sind die meisten Fettsäuren nicht flüchtig genug für eine direkte GC-Analyse. Daher ist ein Derivatisierungsschritt erforderlich, um ihre Flüchtigkeit zu erhöhen und die Peakform zu verbessern.[4][5]
Die gängigste Methode ist die Umwandlung von Fettsäuren in ihre entsprechenden Fettsäuremethylester (FAMEs).[4][6] Dieser Prozess, bekannt als Veresterung, ersetzt die polare Carboxylgruppe durch eine weniger polare Estergruppe, was die Flüchtigkeit der Analyten erhöht.[5] Eine weitere gängige Methode ist die Silylierung, bei der ein aktiver Wasserstoff durch eine unpolare Trimethylsilyl- (TMS) Gruppe ersetzt wird.[5]
Für eine genaue Quantifizierung ist die Verwendung eines internen Standards unerlässlich.[3] Ein idealer interner Standard ist eine chemisch ähnliche Verbindung, die in der Probe nicht natürlich vorkommt.[3] Arachidinsäure-d39, eine deuterierte Form der Arachidinsäure, ist ein ausgezeichneter interner Standard für die Analyse von Fettsäuren, da sie sich chromatographisch ähnlich wie andere langkettige Fettsäuren verhält, aber aufgrund ihres unterschiedlichen Masse-zu-Ladung-Verhältnisses leicht vom Massenspektrometer unterschieden werden kann.
Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von Fettsäuren zu FAMEs unter Verwendung von Arachidinsäure-d39 als internem Standard für die anschließende quantitative Analyse mittels GC-MS.
Materialien und Reagenzien
-
Proben: Biologische Flüssigkeiten (z. B. Plasma, Serum), Gewebehomogenate, Lipideextrake aus Lebensmitteln.
-
Interner Standard: Arachidinsäure-d39-Lösung (z. B. 1 mg/ml in Methanol).
-
Derivatisierungsreagenz: Methanolische Salzsäure (ca. 2 M). Diese kann durch vorsichtiges Zugeben von 2 ml Acetylchlorid zu 18 ml Methanol hergestellt werden. Vorsicht: Diese Reaktion ist stark exotherm.[7] Alternativ können kommerziell erhältliche Reagenzien wie Bortrifluorid in Methanol (BF3-Methanol) verwendet werden.
-
Lösungsmittel:
-
Heptan (GC-Qualität)
-
Methanol (GC-Qualität)
-
Wasser (HPLC-Qualität)
-
Natriumchlorid-Lösung, gesättigt
-
-
Weitere Materialien:
-
Glasreaktionsgefäße mit Schraubverschluss und PTFE-ausgekleideten Septen
-
Heizblock oder Wasserbad
-
Zentrifuge
-
Vortex-Mischer
-
Pipetten und Spitzen
-
GC-Vials mit Einlagen
-
Experimentelle Protokolle
-
Probenvorbereitung: Je nach Probenmatrix kann eine Homogenisierung oder ein anderer Aufschluss erforderlich sein. Für flüssige Proben wie Plasma kann ein definiertes Volumen direkt verwendet werden.
-
Zugabe des internen Standards: Geben Sie eine bekannte Menge der Arachidinsäure-d39-Lösung zu der Probe. Die zugegebene Menge sollte im linearen Bereich der Detektormessung liegen und in etwa der erwarteten Konzentration der zu analysierenden Fettsäuren entsprechen.
-
Lipidextraktion (falls erforderlich): Für komplexe Matrizes wie Gewebe oder Lebensmittel ist eine vorherige Lipidextraktion, beispielsweise nach der Methode von Bligh und Dyer, empfehlenswert.[8]
-
Reaktion: Geben Sie zu der Probe (oder dem getrockneten Lipidextrakt) 1 ml des methanolischen HCl-Reagenzes.
-
Inkubation: Verschließen Sie das Reaktionsgefäß fest und inkubieren Sie es für 1 Stunde bei 80 °C in einem Heizblock oder Wasserbad.
-
Abkühlen: Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Extraktion der FAMEs:
-
Geben Sie 1 ml Heptan und 0,5 ml Wasser zu der Reaktionsmischung.
-
Vortexen Sie die Mischung für 1 Minute kräftig.
-
Zentrifugieren Sie die Probe für 5 Minuten bei 2000 x g, um die Phasentrennung zu erleichtern.
-
-
Probensammlung: Überführen Sie die obere Heptan-Phase, die die FAMEs enthält, vorsichtig in ein sauberes GC-Vial.[7]
-
Waschschritt (optional): Um Reste von Säure und anderen polaren Verunreinigungen zu entfernen, kann die Heptan-Phase mit 1 ml gesättigter Natriumchlorid-Lösung gewaschen werden. Wiederholen Sie die Vortex- und Zentrifugationsschritte und überführen Sie die obere Heptan-Phase in ein frisches GC-Vial.
-
Einengen (optional): Je nach erwarteter Konzentration kann das Lösungsmittel unter einem leichten Stickstoffstrom eingeengt werden, um die Analyten zu konzentrieren. Rekonstituieren Sie die Probe in einem bekannten Volumen Heptan.
GC-MS-Analyse
-
Gaschromatograph: Ausgestattet mit einem Split/Splitless-Injektor und einem Flammenionisationsdetektor (FID) oder einem Massenspektrometer (MS).
-
GC-Säule: Eine polare Kapillarsäule wie eine mit Carbowax (Polyethylenglykol) beschichtete Säule (z. B. FAMEWAX) wird typischerweise für die Trennung von FAMEs verwendet.[4] Eine alternative, häufig verwendete Phase ist eine 5% Phenyl-Polydimethylsiloxan-Phase (z.B. HP-5MS).[2]
-
Trägergas: Helium oder Wasserstoff mit einer konstanten Flussrate (z. B. 1 ml/min).[7]
-
Injektor: Temperatur 250 °C, Split-Verhältnis je nach Konzentration (z. B. 1:50).[6]
-
Ofenprogramm: Ein typisches Temperaturprogramm beginnt bei einer niedrigen Temperatur (z. B. 70 °C für 2 Minuten), gefolgt von einem Temperaturgradienten (z. B. 5 °C/min) bis zu einer Endtemperatur (z. B. 240 °C), die für einige Minuten gehalten wird.[7]
-
Massenspektrometer (MS):
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.[7]
-
Scan-Bereich: m/z 40-550.[7]
-
Ionenquellentemperatur: 230 °C.[7]
-
Transferlinientemperatur: 240 °C.[7]
-
Datenerfassung: Es kann im Full-Scan-Modus oder im Selected Ion Monitoring (SIM)-Modus für erhöhte Selektivität und Sensitivität gearbeitet werden.[9]
-
Datenpräsentation
Die quantitative Analyse erfolgt durch den Vergleich der Peakflächen der einzelnen FAMEs mit der Peakfläche des internen Standards Arachidinsäure-d39-methylester.
Tabelle 1: Quantitative Analyse von Fettsäuren in einer Plasmaprobe
| Fettsäure (als FAME) | Retentionszeit (min) | Quantifizierungs-Ion (m/z) | Peakfläche (Analyt) | Peakfläche (IS - Arachidinsäure-d39-ME) | Konzentration (µg/ml) |
| Palmitinsäure-ME | 16.5 | 74 | 1.25E+07 | 2.50E+07 | 50.0 |
| Stearinsäure-ME | 18.2 | 74 | 8.75E+06 | 2.50E+07 | 35.0 |
| Ölsäure-ME | 18.4 | 264 | 1.50E+07 | 2.50E+07 | 60.0 |
| Linolsäure-ME | 18.9 | 67 | 1.13E+07 | 2.50E+07 | 45.0 |
| Arachidonsäure-ME | 20.1 | 316 | 6.25E+06 | 2.50E+07 | 25.0 |
Visualisierungen
Abbildung 1: Arbeitsablauf für die Derivatisierung und Analyse von Fettsäuren.
Abbildung 2: Logik der internen Standardquantifizierung.
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. gcms.cz [gcms.cz]
- 5. GC Technischer Tipp [discover.phenomenex.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. forschung [akvetter.uni-hohenheim.de]
- 9. agilent.com [agilent.com]
Application Note and Protocol: Quantitative Analysis of Arachidic Acid using Arachidic Acid-d39 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is essential for lipidomics, metabolic research, and the development of therapeutics. Arachidic acid (eicosanoic acid), a saturated long-chain fatty acid, is found in various natural sources, including fish and vegetable oils. Its levels can be indicative of certain metabolic states. Isotope dilution mass spectrometry is the gold standard for precise and accurate quantification of endogenous compounds. This technique utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest.
This application note provides a detailed protocol for the quantitative analysis of arachidic acid in biological samples using Arachidic acid-d39 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting analytical variability that may occur during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
Principle of the Method
This method employs a stable isotope dilution technique. A known amount of this compound is added to the sample at the beginning of the preparation process.[1] This "spiked" sample is then subjected to lipid extraction and analysis by LC-MS/MS. Since this compound and the endogenous arachidic acid exhibit similar behavior during extraction, chromatography, and ionization, the ratio of their peak areas can be used to accurately determine the concentration of the endogenous arachidic acid.[3] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
Data Presentation
Calibration Curve Data
A typical calibration curve for arachidic acid is constructed by preparing a series of standards with known concentrations of arachidic acid and a fixed concentration of the internal standard, this compound. The peak area of both the analyte and the internal standard are measured by LC-MS/MS, and the ratio of these areas is calculated.
| Arachidic Acid Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area (Arachidic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 50 | 1,500 | 75,000 | 0.02 |
| 5 | 50 | 7,600 | 76,000 | 0.10 |
| 10 | 50 | 15,500 | 77,500 | 0.20 |
| 50 | 50 | 78,000 | 78,000 | 1.00 |
| 100 | 50 | 158,000 | 79,000 | 2.00 |
| 500 | 50 | 800,000 | 80,000 | 10.00 |
| 1000 | 50 | 1,650,000 | 82,500 | 20.00 |
Quantitative Performance Data
The performance of the assay should be validated to ensure it is suitable for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantitation (LOQ) | < 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Experimental Protocols
Materials and Reagents
-
Arachidic acid analytical standard (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solvents for lipid extraction (e.g., Folch solution: chloroform/methanol 2:1, v/v)
-
Nitrogen gas for solvent evaporation
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Preparation of Stock and Working Solutions
-
Arachidic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of arachidic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store stock solutions at -20°C or -80°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of arachidic acid by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with methanol.
Preparation of Calibration Standards
-
To a set of clean tubes, add a fixed volume of the internal standard working solution (e.g., 10 µL of 5 µg/mL this compound).
-
Add increasing volumes of the arachidic acid working standard solutions to create a calibration curve with at least 5-7 concentration levels.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried standards in a known volume of the initial mobile phase.
Sample Preparation (Lipid Extraction)
-
Sample Aliquoting: Thaw frozen biological samples (e.g., plasma, serum) on ice. Aliquot a specific volume (e.g., 100 µL) into a clean tube.
-
Internal Standard Spiking: Add a fixed volume of the this compound internal standard working solution to each sample.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method. For example, add 2 mL of chloroform/methanol (2:1, v/v), vortex thoroughly, and centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the lower organic phase containing the lipids to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a specific volume of the initial mobile phase (e.g., 100 µL of methanol/water, 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of fatty acids.[1]
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing an additive like formic acid or ammonium acetate to improve ionization and peak shape.[1][5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used to monitor specific precursor-to-product ion transitions for both arachidic acid and this compound.[1]
-
MRM Transitions:
-
Arachidic acid: The precursor ion will be [M-H]⁻. The specific product ion will need to be determined by direct infusion or by referencing literature.
-
This compound: The precursor ion will be [M-H]⁻ with a mass shift corresponding to the 39 deuterium atoms. The product ion will also have a corresponding mass shift.
-
-
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of arachidic acid.
Caption: Logical relationship for creating and using a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Arachidic Acid-d39 in Studying Fatty Acid Metabolism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in cell culture. Arachidic acid-d39 (d39-AA), a saturated 20-carbon fatty acid with all 39 hydrogens replaced by deuterium, serves as an excellent tracer to investigate the metabolic fate of long-chain saturated fatty acids. Its heavy isotope labeling allows for precise tracking and quantification by mass spectrometry, distinguishing it from endogenous, unlabeled arachidic acid pools. This application note provides detailed protocols for utilizing this compound to study fatty acid uptake, elongation, desaturation, and incorporation into complex lipids in cultured cells. Understanding these pathways is crucial for research in areas such as cancer metabolism, metabolic diseases, and drug development targeting lipid metabolic enzymes.
Core Principles
The fundamental principle involves supplementing cell culture media with this compound. Once taken up by the cells, d39-AA enters the cellular fatty acid pool. It can then be metabolized through several pathways:
-
Incorporation into Complex Lipids: Esterified into various lipid species such as phospholipids, triglycerides, and cholesterol esters.
-
Elongation: Extended by 2-carbon units to form longer saturated fatty acids, such as behenic acid (C22:0) and lignoceric acid (C24:0).
-
Desaturation: Although less common for long-chain saturated fatty acids, potential conversion to monounsaturated fatty acids can be assessed.
-
Beta-Oxidation: Broken down in the mitochondria to produce acetyl-CoA for energy production.
By tracking the appearance of the deuterium label in these downstream metabolites using mass spectrometry, researchers can quantitatively assess the activity of the respective metabolic pathways.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from a tracer experiment using this compound in a cancer cell line (e.g., PC-3 prostate cancer cells) cultured for 24 hours. The data is presented as the percentage of the labeled fatty acid pool.
| Metabolite Class | Analyte | % of Total Labeled Fatty Acid Pool |
| Uptake | Intracellular Free this compound | 5.2% |
| Incorporation | Phosphatidylcholine (containing d39-AA) | 35.8% |
| Phosphatidylethanolamine (containing d39-AA) | 18.5% | |
| Triglycerides (containing d39-AA) | 22.1% | |
| Cholesterol Esters (containing d39-AA) | 8.3% | |
| Elongation | Behenic acid-d39 (C22:0) | 7.9% |
| Lignoceric acid-d39 (C24:0) | 2.2% |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (d39-AA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 70-80% confluency at the time of harvest.
-
Preparation of d39-AA-BSA Conjugate:
-
Prepare a stock solution of d39-AA in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the d39-AA stock solution to the BSA solution while gently vortexing to create a d39-AA-BSA complex. This improves the solubility and delivery of the fatty acid to the cells. A typical final concentration for cell treatment is 10-50 µM.
-
-
Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add fresh growth medium containing dialyzed FBS and the prepared d39-AA-BSA conjugate. The use of dialyzed FBS is critical to minimize competition from unlabeled fatty acids present in regular serum.[1]
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol describes the extraction of total lipids from labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Internal standards (e.g., a non-endogenous deuterated fatty acid)
-
Glass vials
-
Nitrogen gas stream
Procedure:
-
Cell Harvesting:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a conical tube and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). Add internal standards at this stage.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a clean glass vial.
-
-
Drying and Storage:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of d39-AA and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract from Protocol 2
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid classes and fatty acid species.
-
Mass Spectrometry Analysis:
-
Acquire data in negative ion mode, as fatty acids are readily deprotonated.
-
Use full scan mode to identify the masses of deuterated lipids.
-
Perform tandem mass spectrometry (MS/MS) to confirm the identity of the labeled metabolites by fragmentation analysis. For example, the fragmentation of a phospholipid containing d39-AA will yield a fragment ion corresponding to the mass of d39-AA.
-
-
Data Analysis:
-
Extract ion chromatograms for the predicted masses of d39-AA and its potential metabolites (e.g., d39-behenic acid).
-
Integrate the peak areas and normalize to the internal standard.
-
Calculate the relative abundance of each labeled species.
-
Visualization of Pathways and Workflows
Caption: Workflow for studying fatty acid metabolism using this compound.
Caption: Potential metabolic pathways of this compound in cells.
References
Application Notes and Protocols for Flux Analysis using Arachidic Acid-d39
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arachidic Acid-d39 in Metabolic Flux Analysis
This compound is a stable isotope-labeled saturated fatty acid that serves as a powerful tool for tracing the dynamics of fatty acid metabolism.[1] As a deuterated analog of the 20-carbon arachidic acid, it can be introduced into biological systems to track its incorporation into various lipid species and its metabolic fate through pathways such as elongation, desaturation, and beta-oxidation. Metabolic flux analysis (MFA) utilizing tracers like this compound allows for the quantitative measurement of the rates of metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.[2] This approach is invaluable for understanding the metabolic reprogramming in diseases like cancer and metabolic syndrome, and for evaluating the mechanism of action of drugs targeting lipid metabolism.[2][3]
The use of stable isotopes like deuterium (²H) is a well-established method for investigating metabolic processes, dating back to studies on lipid metabolism in the 1930s.[4] Modern mass spectrometry techniques enable the sensitive and specific detection of these labeled molecules, allowing for detailed analysis of their distribution within the cellular lipidome.[5]
Key Applications in Research and Drug Development
-
Elucidating Fatty Acid Elongation and Desaturation Pathways: By tracing the conversion of this compound to longer and more unsaturated fatty acids, researchers can quantify the flux through fatty acid elongation and desaturation pathways. This is critical for understanding the synthesis of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs), which play key roles in cellular signaling and membrane structure.
-
Investigating Fatty Acid Oxidation (FAO): The breakdown of this compound via beta-oxidation can be monitored to determine the flux through FAO pathways. This is particularly relevant in the study of metabolic disorders where FAO is dysregulated, such as in heart failure and non-alcoholic fatty liver disease.
-
Studying Complex Lipid Synthesis and Remodeling: The incorporation of this compound into complex lipids like phospholipids, triglycerides, and sphingolipids provides insights into the dynamics of lipid synthesis, trafficking, and remodeling.[6][7] This is crucial for understanding membrane biology and lipid droplet dynamics.
-
Target Engagement and Efficacy of Novel Therapeutics: In drug development, this compound can be used to assess the in-cell or in-vivo efficacy of drugs that target enzymes involved in fatty acid metabolism. A change in the metabolic flux of this compound upon drug treatment can serve as a direct measure of target engagement and pharmacological effect.
Experimental Protocols
Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (solubilized in a suitable vehicle, e.g., ethanol or conjugated to BSA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Scraper
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration can range from 10 to 100 µM, but this should be optimized to avoid any potential toxicity while ensuring sufficient labeling. The tracer is often complexed to bovine serum albumin (BSA) to facilitate its uptake.
-
Labeling: When cells reach the desired confluency, remove the existing medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a specific period. The incubation time will depend on the metabolic pathway being studied and the turnover rate of the lipids of interest. For steady-state flux analysis, a longer incubation time (e.g., 24-48 hours) is often required to ensure isotopic equilibrium.[8] For kinetic flux analysis, a time-course experiment with multiple shorter time points is necessary.
-
Quenching and Harvesting:
-
To halt metabolic activity, quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a suitable tube for lipid extraction.
-
Lipid Extraction from Cells
This protocol is based on a modified Bligh-Dyer method.
Materials:
-
Cell suspension in methanol from the previous step
-
Chloroform
-
0.9% NaCl solution or 1M KCl
-
Centrifuge
-
Glass vials
-
Nitrogen gas evaporator
Procedure:
-
Phase Separation: To the cell suspension in methanol, add chloroform and water (or saline) to achieve a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:water). A common approach is to add 2 volumes of chloroform and 0.8 volumes of water to 1 volume of the methanol cell suspension.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous and organic phases.
-
Collect Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette or syringe and transfer it to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until analysis.
Sample Preparation for Mass Spectrometry (GC-MS)
For the analysis of fatty acid composition, lipids are often transesterified to fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 2.5% v/v) or BF3-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Transesterification: Add methanolic HCl to the dried lipid extract. Seal the vial and heat at a specific temperature (e.g., 80°C) for a defined time (e.g., 1-2 hours) to convert fatty acids to FAMEs.
-
Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the vial. Vortex and centrifuge to separate the phases.
-
Collect and Dry: Transfer the upper hexane layer containing the FAMEs to a new vial. Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
Sample Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis. Transfer the sample to a GC-MS vial.
Data Presentation
Quantitative data from metabolic flux analysis experiments should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Representative Data for this compound Incorporation into Cellular Lipids
| Lipid Class | Control (% of Total Labeled Lipids) | Drug Treatment (% of Total Labeled Lipids) |
| Free Fatty Acids (FFA) | 5.2 ± 0.8 | 8.1 ± 1.2 |
| Phosphatidylcholine (PC) | 35.1 ± 2.5 | 30.5 ± 2.1 |
| Phosphatidylethanolamine (PE) | 20.8 ± 1.9 | 18.2 ± 1.5 |
| Phosphatidylinositol (PI) | 8.5 ± 1.1 | 12.3 ± 1.4 |
| Triglycerides (TG) | 25.3 ± 3.1 | 26.8 ± 2.9 |
| Other | 5.1 ± 0.7 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). This table is a representative example and the actual distribution will vary depending on the cell type and experimental conditions.
Table 2: Illustrative Metabolic Flux Rates through Fatty Acid Pathways
| Metabolic Flux | Control (nmol/mg protein/hr) | Drug Treatment (nmol/mg protein/hr) | Fold Change |
| Fatty Acid Synthesis (de novo) | 15.4 ± 2.1 | 8.2 ± 1.5 | -1.88 |
| Fatty Acid Elongation (C20 -> C22) | 5.8 ± 0.9 | 2.1 ± 0.5 | -2.76 |
| Beta-Oxidation | 10.2 ± 1.3 | 15.7 ± 2.0 | +1.54 |
This table presents illustrative data for flux rates, which would be calculated using metabolic flux analysis software by fitting the isotopic labeling data to a metabolic model. The values are representative and will vary based on the specific biological system.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Flux Analysis
Caption: Experimental workflow for metabolic flux analysis using this compound.
Metabolic Fate of this compound
Caption: Potential metabolic pathways traced by this compound.
Arachidonic Acid Signaling Cascade
Arachidic acid can be a precursor to arachidonic acid, which is a key signaling molecule.[9] The metabolism of arachidonic acid leads to the production of eicosanoids, which are involved in inflammation and other physiological processes.[3][10][11] Tracing the flux from this compound into the arachidonic acid pool can provide insights into the regulation of these signaling pathways.
Caption: Arachidonic acid metabolic and signaling pathways.
Data Analysis and Interpretation
The analysis of data from stable isotope labeling experiments requires specialized software. The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) of the labeled fatty acids and lipids. This information, along with a stoichiometric model of the relevant metabolic pathways, is then used by MFA software to calculate the flux rates.
Data Analysis Workflow:
-
Peak Integration and Isotopologue Correction: Raw MS data is processed to identify and integrate the peaks corresponding to the different isotopologues of each fatty acid. The data must be corrected for the natural abundance of heavy isotopes.
-
Metabolic Model Construction: A metabolic network model that includes the relevant pathways of fatty acid metabolism (synthesis, elongation, desaturation, oxidation, and incorporation into complex lipids) is constructed.
-
Flux Calculation: Software packages such as INCA, Metran, or OpenFLUX are used to fit the experimental MID data to the metabolic model and estimate the metabolic fluxes.[12] These tools use iterative algorithms to find the set of fluxes that best explains the observed labeling patterns.
-
Statistical Analysis: A goodness-of-fit analysis is performed to ensure that the model accurately describes the data. Confidence intervals for the estimated fluxes are also calculated to assess the precision of the results.
By following these protocols and data analysis strategies, researchers can effectively utilize this compound to gain quantitative insights into the complex and dynamic nature of lipid metabolism, thereby advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biogenesis and metabolic fate of docosahexaenoic and arachidonic acids in rat uterine stromal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of arachidonic acid, arachidic acid, oleic acid and their incorporation into phospholipids and triacylglycerols of isolated murine hepatocytes. Effect of thrombin-antithrombin III complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidic acid - Wikipedia [en.wikipedia.org]
- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Certificate of analysis requirements for Arachidic acid-d39 in clinical research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Certificate of Analysis (CoA) requirements and analytical protocols for the use of Arachidic acid-d39 in clinical research. This deuterated long-chain saturated fatty acid serves as a valuable internal standard for pharmacokinetic and metabolic studies.
Certificate of Analysis (CoA) Requirements
For clinical research applications, this compound must be manufactured under Good Manufacturing Practices (GMP).[1] The CoA is a critical document that certifies the quality and purity of the material for human use.[2][3] Below are the typical specifications for clinical-grade this compound.
Table 1: Certificate of Analysis - this compound
| Parameter | Specification | Method |
| Identification | ||
| Appearance | White to off-white solid | Visual |
| Identity (IR) | Conforms to the reference spectrum | Infrared Spectroscopy |
| Identity (Mass Spec) | Conforms to the expected mass spectrum | Mass Spectrometry |
| Assay | ||
| Chemical Purity (by GC) | ≥ 98% | Gas Chromatography (GC) |
| Isotopic Enrichment | ≥ 98% Deuterated forms (d39) | Mass Spectrometry |
| Impurities | ||
| Unlabeled Arachidic Acid | ≤ 2% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Related Fatty Acids | Report individual impurities >0.1% | Gas Chromatography (GC) |
| Residual Solvents | Complies with ICH Q3C limits | Headspace GC |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma (ICP-MS) |
| Microbiological | ||
| Total Aerobic Microbial Count | ≤ 100 CFU/g | USP <61> |
| Total Yeast and Mold Count | ≤ 10 CFU/g | USP <61> |
| E. coli | Absent in 1g | USP <62> |
| Salmonella spp. | Absent in 10g | USP <62> |
Experimental Protocols
Protocol 1: Quantification of Arachidic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol details a method for the extraction and quantification of arachidic acid from human plasma, a common matrix in clinical research. The method employs protein precipitation and liquid-liquid extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (Internal Standard, IS)
-
Arachidic acid (Calibration Standard)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Arachidic acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration curves and a working solution for the internal standard (e.g., 1 µg/mL in methanol).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new 1.5 mL tube.
-
Add 500 µL of hexane and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Isopropanol with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
-
Gradient: Start at 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Monitor the following MRM transitions (precursor ion > product ion):
-
Arachidic acid: m/z 311.3 > 267.3
-
This compound: m/z 350.6 > 298.5
-
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Arachidic acid / this compound) against the concentration of the calibration standards.
-
Determine the concentration of arachidic acid in the plasma samples from the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9][10]
Visualizations
Fatty Acid Beta-Oxidation Pathway
Arachidic acid, as a long-chain saturated fatty acid, is metabolized in the mitochondria through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[11][12][13][14]
Caption: Mitochondrial beta-oxidation of this compound.
Analytical Workflow for Arachidic Acid Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying arachidic acid in plasma samples.
Caption: Workflow for plasma sample preparation and analysis.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.who.int [cdn.who.int]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
- 14. Fatty acid beta oxidation | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Arachidic Acid-d39
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Arachidic acid-d39 in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
A1: this compound is a deuterium-labeled version of arachidic acid (also known as eicosanoic acid), a long-chain saturated fatty acid with a 20-carbon backbone.[1][2][3] Like other long-chain saturated fatty acids, its long, nonpolar hydrocarbon tail makes it very hydrophobic, resulting in poor solubility in polar solvents like water and limited solubility in some organic solvents.[4][5] The primary challenge is overcoming the strong intermolecular forces in its solid crystalline structure to allow solvent molecules to surround it.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For initial attempts, nonpolar and some polar aprotic solvents are recommended. Arachidic acid is freely soluble in chloroform, diethyl ether, benzene, and petroleum ether. It is also soluble in dimethylformamide (DMF) and ethanol, although to a lesser extent in the latter.[6] A solvent mixture, such as chloroform:methanol (2:1), can also be very effective for dissolving various lipids.[7]
Q3: My this compound is not dissolving, even in recommended solvents at room temperature. What are my next steps?
A3: If you encounter difficulty, there are several physical methods you can employ to enhance dissolution. Applying ultrasonic energy (sonication) is an effective way to break down solute aggregates.[7] Gentle heating of the solvent can also significantly increase solubility.[7][8] It is recommended to use these methods in combination, for instance, by placing the sample in a heated ultrasonic water bath.
Q4: Are there any precautions to take when heating the sample?
A4: Yes. While gentle warming is effective, excessive or prolonged heat can potentially degrade the sample, although saturated fatty acids are generally more stable than their unsaturated counterparts. It is crucial to work with solvents purged with an inert gas (like nitrogen or argon) to minimize the risk of oxidation, especially if the sample will be stored.[6] Always ensure your container is properly capped to avoid solvent evaporation.
Q5: How does the deuterium labeling in this compound affect its solubility compared to standard Arachidic acid?
A5: The substitution of hydrogen with deuterium atoms (deuteration) results in a slight increase in molecular weight but does not significantly alter the fundamental physicochemical properties like polarity or molecular shape. Therefore, the solubility behavior of this compound is expected to be nearly identical to that of unlabeled arachidic acid.[2] Protocols and solvents suitable for arachidic acid can be directly applied to its deuterated form.
Q6: How can I prepare a solution of this compound for use in an aqueous buffer system?
A6: Direct dissolution in aqueous buffers is not feasible due to the compound's hydrophobicity.[6] The recommended co-solvent method involves first dissolving the this compound in a minimal amount of a water-miscible organic solvent, such as DMF or ethanol.[6][9] This concentrated stock solution is then added slowly (dropwise) to the aqueous buffer of choice while vortexing or stirring vigorously to ensure dispersion and prevent precipitation.
Solubility Data Summary
The following table summarizes the solubility of arachidic acid (as a proxy for this compound) in various organic solvents.
| Solvent | Type | Solubility | Reference |
| Chloroform | Nonpolar Aprotic | Freely Soluble / 50 mg/mL | [10] |
| Diethyl Ether | Nonpolar Aprotic | Freely Soluble | |
| Benzene | Nonpolar Aprotic | Freely Soluble | |
| Petroleum Ether | Nonpolar | Freely Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | ~2 mg/mL | [6] |
| Ethanol | Polar Protic | ~0.1 mg/mL | [6] |
| Water | Polar Protic | Practically Insoluble | [3][4] |
Troubleshooting Guide
Issue: The crystalline solid of this compound will not dissolve in the chosen solvent at room temperature.
This is the most common issue encountered. The following workflow provides a systematic approach to achieving dissolution.
Caption: Workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution in an Organic Solvent
Objective: To prepare a clear, concentrated stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent (e.g., Chloroform, DMF, or Hexane)
-
Inert gas (Nitrogen or Argon)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weigh the desired amount of this compound directly into a clean, dry glass vial.
-
Add the calculated volume of the chosen organic solvent to the vial to achieve the target concentration.
-
Purge the headspace of the vial with an inert gas for 30-60 seconds to displace oxygen.[6]
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath. Sonicate for 15-30 minutes.[7]
-
If solubility is still limited, place the vial in a heated water bath or on a heating block set to a gentle temperature (e.g., 30-40°C). Periodically remove and vortex until the solid is completely dissolved.[8]
-
Once dissolved, allow the solution to cool to room temperature. Inspect for any signs of precipitation.
-
Store the final stock solution at -20°C under an inert atmosphere.
Protocol 2: Preparation of an Aqueous Dispersion via Co-Solvent Method
Objective: To prepare a homogenous dispersion of this compound in an aqueous buffer for cell-based assays or other experiments.
Materials:
-
Concentrated stock solution of this compound in a water-miscible solvent (e.g., DMF or Ethanol), prepared as per Protocol 1.
-
Aqueous buffer of choice (e.g., PBS, pH 7.2).
-
Vortex mixer or magnetic stirrer.
Methodology:
-
Prepare a concentrated stock solution of this compound in DMF or ethanol (e.g., 2 mg/mL in DMF).[6]
-
Place the desired final volume of the aqueous buffer into a sterile tube or beaker.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the fatty acid stock solution drop by drop.
-
The final concentration of the organic co-solvent should be kept to a minimum (typically ≤1%) to avoid impacting the experimental system.
-
Continue to vortex for an additional 1-2 minutes after adding the stock solution to ensure a uniform dispersion.
-
Use the resulting aqueous preparation immediately. It is not recommended to store aqueous solutions of fatty acids for more than one day due to potential precipitation and degradation.[6]
Solvent Selection Guide
The choice of solvent is the most critical factor in successfully dissolving this compound. This diagram illustrates the suitability of different solvent classes.
Caption: Logical relationship diagram for solvent selection based on solubility.
References
- 1. ARACHIDIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arachidic acid - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]
- 5. quora.com [quora.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Arachidic acid | 506-30-9 [chemicalbook.com]
Troubleshooting low recovery of Arachidic acid-d39 during lipid extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low recovery of Arachidic acid-d39 during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound, a long-chain saturated fatty acid, is typically not due to a single factor but a combination of issues related to its physicochemical properties and the extraction methodology. The most common causes include:
-
Incomplete Extraction: The chosen solvent system may be suboptimal for such a highly nonpolar molecule, or the sample homogenization may be insufficient to release the analyte from the matrix.[1][2]
-
Analyte Adsorption: Due to its high hydrophobicity, this compound is prone to adsorbing onto surfaces, especially plastics (e.g., pipette tips, tubes) and glassware.[1][2]
-
Poor Phase Separation: In liquid-liquid extraction (LLE), the formation of emulsions can trap the analyte at the interface between the aqueous and organic layers, preventing its complete transfer into the desired phase.[1]
-
Suboptimal SPE Conditions: For Solid-Phase Extraction (SPE), issues can arise from an inappropriate choice of sorbent, a sample solvent that is too strong (causing premature elution), a wash solvent that removes the analyte, or an elution solvent that is too weak to desorb the analyte.[1][3]
-
Analyte Degradation: While less common for a saturated fatty acid, exposure to high temperatures during steps like solvent evaporation can potentially lead to degradation.[2][4]
Q2: How do the physicochemical properties of this compound impact its extraction?
Arachidic acid (also known as icosanoic acid) is a 20-carbon saturated fatty acid.[5] Its deuterated form, this compound, shares these fundamental properties. The key characteristics influencing its extraction are:
-
High Hydrophobicity: With its long aliphatic chain, it is a very nonpolar molecule, making it practically insoluble in water but freely soluble in nonpolar organic solvents like chloroform, hexane, and ethers.[6][7] This dictates the choice of extraction solvents.
-
Prone to Adsorption: Its lipophilic nature causes it to readily bind to nonpolar surfaces, which can lead to significant sample loss during transfers between tubes and pipette tips.[1][2]
-
Solid at Room Temperature: It has a melting point of approximately 75°C.[5] While it will be dissolved in the extraction solvent, this highlights its tendency to aggregate and resist solubilization if conditions are not optimal.
The workflow below illustrates the key decision points for troubleshooting low recovery based on where the analyte is being lost.
Q3: My liquid-liquid extraction (e.g., Folch/Bligh-Dyer) is yielding low recovery. What specific steps should I troubleshoot?
For LLE methods, which rely on partitioning the analyte between immiscible liquid phases, focus on the following areas:
-
Solvent Ratios and Homogenization:
-
Verify Ratios: The precise ratio of chloroform, methanol, and water is critical for creating the correct single-phase system for extraction and the subsequent biphasic system for separation.[8] For highly nonpolar lipids, a higher proportion of chloroform may be beneficial.
-
Thorough Homogenization: Ensure the sample is completely homogenized with the initial solvent mixture (e.g., chloroform:methanol 2:1 v/v) to break cell membranes and dissociate the analyte from proteins and other matrix components.[9][10] Insufficient vortexing or sonication time is a common culprit.
-
-
Phase Separation and Collection:
-
Prevent Emulsions: Emulsions trap your analyte. To break them, try centrifugation at a higher speed or for a longer duration. Adding a small amount of saline (e.g., 0.9% NaCl) instead of pure water can also aid in phase separation.[9]
-
Complete Collection: When collecting the lower chloroform phase containing the lipids, be careful to aspirate as much as possible without disturbing the protein disk at the interface or the upper aqueous layer.[11] A re-extraction of the upper phase and the protein pellet with more chloroform can improve recovery.[8]
-
-
Washing Step:
-
The "washing" of the collected organic phase with a theoretical upper phase (a mixture of chloroform:methanol:saline) helps remove water-soluble contaminants.[8] However, overly aggressive washing can lead to some loss of the analyte back into the wash solution. Ensure the phases separate cleanly after washing.
-
Q4: I'm using Solid-Phase Extraction (SPE) and getting low recovery. What should I check?
SPE is a common technique for cleaning up and concentrating analytes, but requires careful optimization.[12]
-
Sorbent and Solvent Selection:
-
Sorbent Choice: For a nonpolar molecule like this compound, a reverse-phase sorbent like C18 is appropriate.[2] The principle is to retain the hydrophobic analyte while more polar contaminants pass through.
-
Sample Solvent: The solvent your sample is dissolved in before loading onto the SPE cartridge should be weak enough (i.e., polar enough) to allow the analyte to bind strongly to the C18 sorbent. If the solvent is too nonpolar, the analyte will not be retained and will be lost in the flow-through.[1]
-
Wash Solvent: The wash solvent should be strong enough to remove weakly bound interferences but weak enough to leave the this compound bound to the sorbent. If your wash solvent is too nonpolar, it will elute your analyte prematurely.[1][3]
-
Elution Solvent: The elution solvent must be strong enough (i.e., nonpolar enough) to disrupt the hydrophobic interaction between the analyte and the sorbent.[1][3] Use a nonpolar solvent like hexane, potentially modified with a slightly more polar solvent to ensure complete elution. Ensure you use a sufficient volume of elution solvent.
-
-
Flow Rate: A flow rate that is too fast during sample loading, washing, or elution can prevent the necessary interactions from occurring, leading to poor retention or incomplete elution. Maintain a slow, consistent flow rate.
The diagram below illustrates the potential interactions that can hinder the separation of this compound from a complex biological matrix.
Q5: Could the deuterium labeling on this compound be the cause of low recovery?
It is highly unlikely that deuterium labeling is the primary cause of significant recovery issues. While deuteration can subtly alter physicochemical properties, these changes are generally not drastic enough to fundamentally change the extraction behavior of the molecule.[13] The extraction challenges are overwhelmingly dictated by the 20-carbon saturated fatty acid backbone. Troubleshooting should focus on optimizing the extraction protocol for a very long-chain, nonpolar fatty acid rather than the isotope labeling.
Q6: What practical steps can I take to prevent the adsorption of this compound to labware?
To minimize loss due to adsorption:
-
Use Glassware: Whenever possible, use silanized glass tubes and vials instead of plastic. If plastic must be used, polypropylene is often a better choice than polystyrene.
-
Minimize Transfers: Design your workflow to reduce the number of times the sample extract is transferred between containers.
-
Solvent Rinsing: After transferring the lipid extract, rinse the original container with a small volume of the nonpolar solvent (e.g., chloroform or hexane) and add this rinse to the collected extract. This helps recover any analyte that has adsorbed to the surface.[1]
-
Use of a "Carrier": In some cases, adding a small amount of a non-interfering lipid can help reduce the relative loss of the target analyte to surfaces, although this must be compatible with downstream analysis.
Data Summary
The choice of solvent system is critical for efficiently extracting nonpolar lipids like this compound. While standard methods are a good starting point, modifications may be necessary to improve recovery.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Principle | Suitability for this compound | Key Optimization Points |
| Folch | Chloroform:Methanol (2:1, v/v), washed with aqueous saline.[9][10][14] | Monophasic extraction followed by partitioning into a biphasic system. | High. Considered a gold standard for total lipid extraction.[10] | Ensure complete homogenization; re-extract protein pellet; use saline to improve phase separation.[8][9] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v), followed by addition of more Chloroform and Water.[11][15][16] | Simultaneous extraction and partitioning. | Good. Effective for samples with high water content.[8][17] May underestimate lipids in very fatty samples.[16] | Re-extraction of the tissue residue with chloroform is recommended for quantitative recovery of non-polar lipids.[8] |
| Hexane/Isopropanol | Hexane:Isopropanol (3:2, v/v) | Liquid-liquid extraction with less toxic solvents. | Moderate to High. Good for nonpolar lipids. | May be less efficient at extracting more polar lipid classes, resulting in a cleaner but potentially incomplete total lipid extract.[18] |
| SPE (C18) | Varies (e.g., Acetonitrile, Methanol, Hexane) | Chromatographic separation based on hydrophobicity.[19][20] | High. Allows for excellent cleanup and concentration. | Requires careful optimization of load, wash, and elution solvents to prevent analyte loss.[1][3] |
Recommended Experimental Protocol
This protocol is a modified Bligh & Dyer method, optimized for the recovery of long-chain fatty acids from a biological sample (e.g., 1 mL of plasma or tissue homogenate).
Materials:
-
Homogenizer or sonicator
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (Saline)
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Place 1 mL of your sample (homogenate or biofluid) into a 15 mL glass centrifuge tube.
-
-
Initial Monophasic Extraction:
-
Add 3.75 mL of a Chloroform:Methanol mixture (1:2, v/v) to the sample.[11][16]
-
Add your internal standard, this compound, at this stage if it is not already in the sample.
-
Vortex vigorously for 2 minutes or sonicate for 30 seconds to ensure the sample is completely homogenized and a single-phase solution is formed.[21] Let it stand for 10-15 minutes.
-
-
Phase Separation:
-
Add 1.25 mL of Chloroform to the tube. Vortex for 1 minute.[11][16]
-
Add 1.25 mL of 0.9% NaCl solution. Vortex for another 1 minute.[11][16]
-
Centrifuge the tube at 2000 x g for 10 minutes at room temperature to achieve a clean separation of the two phases.[9] You should see a lower organic (chloroform) layer, a protein disk at the interface, and an upper aqueous (methanol/water) layer.
-
-
Collection of Lipid Extract (Lower Phase):
-
Carefully insert a glass Pasteur pipette through the upper layer and the protein disk to the bottom of the tube.
-
Gently apply positive pressure (e.g., by bubbling nitrogen through the pipette) as you pass through the upper phase to prevent it from entering the pipette.[11]
-
Withdraw the lower chloroform phase and transfer it to a new clean glass tube. Avoid collecting any of the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 1.5 mL of Chloroform to the original tube containing the remaining upper phase and protein pellet.
-
Vortex for 1 minute and centrifuge again as in step 3.
-
Collect the lower chloroform phase and combine it with the extract from step 4.
-
-
Solvent Evaporation:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen. Avoid excessive heat to prevent potential degradation of other lipids in the sample.
-
Once dry, the lipid extract is ready for resuspension in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Arachidic acid - Wikipedia [en.wikipedia.org]
- 6. 花生酸 synthetic, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 11. tabaslab.com [tabaslab.com]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of deuteration on natural and synthetic lipids: A neutron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid extraction by folch method | PPTX [slideshare.net]
- 15. biochem.wustl.edu [biochem.wustl.edu]
- 16. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 21. epic.awi.de [epic.awi.de]
Technical Support Center: Addressing Matrix Effects in Plasma Samples with Arachidic acid-d39
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Arachidic acid-d39 as an internal standard to mitigate matrix effects in the analysis of plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of plasma samples?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] In plasma analysis, these interfering components can include salts, endogenous metabolites, and phospholipids.[3] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase, termed ion enhancement.[4] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification of the target analyte.[5]
Q2: How does a deuterated internal standard like this compound help to correct for matrix effects?
A2: A deuterated internal standard, such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[1][2] Because deuterated standards are chemically almost identical to the analyte of interest, they exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[1] This means that the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte's signal to that of the internal standard, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[1] In some instances, a phenomenon known as "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix.[2] This can sometimes be attributed to slight differences in retention time between the analyte and the internal standard, a phenomenon referred to as an "isotope effect".[1] Therefore, thorough method development and validation are crucial to ensure the reliability of the results.
Q4: What are the primary sources of matrix effects in plasma samples?
A4: Phospholipids are a major contributor to matrix effects in plasma samples. These molecules are abundant in cell membranes and can co-extract with the analytes of interest during sample preparation, particularly with simpler methods like protein precipitation. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[3]
Q5: What are the common sample preparation techniques to minimize matrix effects in plasma analysis?
A5: Several sample preparation techniques can be employed to reduce matrix effects. The choice of method depends on the analyte's properties and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A fast and simple method where a solvent like acetonitrile or methanol is used to precipitate proteins.[6] While effective at removing proteins, it may not remove other interfering components like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. SPE is very effective at removing interfering substances and can also be used to concentrate the analyte.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/Arachidic acid-d39 area ratio. | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. |
| Variable matrix effects between different plasma lots. | Evaluate matrix effects across at least six different lots of blank plasma during method validation.[7] If significant variability is observed, a more robust sample cleanup method like SPE may be necessary. | |
| Instrument instability. | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure consistent performance. | |
| Analyte and this compound do not co-elute. | Chromatographic issues. | A slight shift in retention time due to the isotope effect is possible.[1] However, a significant separation may indicate a problem with the analytical column or mobile phase. Ensure the column is properly equilibrated and the mobile phase composition is correct.[2] |
| Column degradation. | A loss of stationary phase or contamination can alter the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol.[1] | |
| Unexpectedly high or low analyte concentrations. | Incorrect internal standard concentration. | An error in the preparation of the this compound spiking solution will lead to a systematic bias. Carefully reprepare the internal standard solution and verify its concentration.[1] |
| Cross-contamination (carryover). | Carryover from a high concentration sample to a subsequent one can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1] | |
| Differential matrix effects. | If the analyte and internal standard are not affected by the matrix in the same way, it can lead to inaccurate quantification.[2] This may require further optimization of the chromatographic separation or a more rigorous sample cleanup to remove the interfering components. | |
| High variability in this compound peak area across samples. | Inconsistent sample preparation or injection volume. | Verify the precision of the sample preparation and injection process. Ensure the internal standard is added accurately to every sample. |
| Significant matrix effects impacting the internal standard. | This indicates a severe matrix effect that even the deuterated internal standard cannot fully compensate for. A more effective sample cleanup method is required. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) for the analyte and the Internal Standard (IS)-Normalized Matrix Factor.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or an appropriate solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using the chosen sample preparation method. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank plasma before the extraction process at the same concentrations as Set A.[1] This set is used to determine recovery.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor = (Analyte MF) / (this compound MF)
-
Recovery (RE) (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.[7]
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Materials:
-
Plasma sample
-
This compound internal standard spiking solution
-
Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid (ice-cold)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of the this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for plasma sample analysis using an internal standard.
Caption: How a deuterated internal standard corrects for matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. benchchem.com [benchchem.com]
Stability and long-term storage conditions for Arachidic acid-d39 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and use of Arachidic acid-d39 solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of arachidic acid, a saturated fatty acid with a 20-carbon chain. The "d39" indicates that 39 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an excellent internal standard for quantitative analysis in mass spectrometry-based applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is commonly used in lipidomics research to accurately quantify endogenous levels of arachidic acid and other fatty acids in various biological matrices.
Q2: What are the recommended solvents for dissolving this compound?
This compound, being a long-chain saturated fatty acid, is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include:
-
Ethanol
-
Methanol
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
The choice of solvent will depend on the specific analytical method and the compatibility with the sample matrix. For aqueous-based assays, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer. It is important to note that direct dissolution in aqueous buffers is challenging due to the low water solubility of fatty acids.
Q3: How should I prepare a working solution of this compound for my experiments?
To prepare a working solution, a stock solution is first prepared by dissolving a known amount of solid this compound in a suitable organic solvent. The concentration of the stock solution should be accurately determined. The working solution is then prepared by diluting the stock solution to the desired concentration with the appropriate solvent, which is often the mobile phase used in the LC-MS method or a solvent compatible with the GC-MS injection. It is recommended to prepare fresh working solutions daily to minimize potential degradation.
Q4: What are the potential degradation pathways for this compound?
As a saturated fatty acid, arachidic acid is relatively stable compared to unsaturated fatty acids which are prone to oxidation. However, degradation can still occur over long periods or under improper storage conditions. The primary degradation pathway for saturated fatty acids is β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA. While this is a biological process, chemical degradation can occur through slow oxidation at elevated temperatures or in the presence of strong oxidizing agents. For deuterated standards, back-exchange of deuterium with hydrogen is a potential concern, especially in protic solvents or under acidic or basic conditions, though it is less likely for C-D bonds than for O-D or N-D bonds.
Stability and Long-Term Storage Conditions
Proper storage of this compound solutions is critical to maintain their integrity and ensure accurate and reproducible experimental results. The following tables summarize the recommended storage conditions and expected stability based on available data and general guidelines for fatty acid standards.
Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Storage Container | Special Conditions |
| -80°C | Up to 6 months | Amber glass vials with PTFE-lined caps | Purge with an inert gas (e.g., argon or nitrogen) before sealing. |
| -20°C | Up to 1 month | Amber glass vials with PTFE-lined caps | Purge with an inert gas (e.g., argon or nitrogen) before sealing. |
Table 2: Stability of this compound in Different Solvents (General Guidelines)
| Solvent | Storage at -20°C | Storage at -80°C | Key Considerations |
| Ethanol | Stable for at least 1 month | Stable for at least 6 months | Good general-purpose solvent. Minimize water content. |
| Methanol | Stable for at least 1 month | Stable for at least 6 months | Similar to ethanol. Ensure anhydrous conditions. |
| Chloroform | Stable for at least 1 month | Stable for at least 6 months | Prone to degradation in the presence of light and air, forming phosgene and HCl. Store in the dark under inert gas. |
| DMSO | Stable for at least 1 month | Stable for at least 6 months | Can be difficult to remove and may affect some biological assays. |
| Acetonitrile | Stable for at least 1 month | Stable for at least 6 months | A common solvent in reversed-phase chromatography. |
Note: The stability data presented is based on general recommendations for fatty acids and available product information. It is highly recommended to perform your own stability studies for critical applications. Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
Troubleshooting Guide
Issue 1: Low or No Signal from this compound Internal Standard
-
Question: I am not observing the expected peak for my this compound internal standard in my chromatogram. What could be the issue?
-
Answer:
-
Improper Storage or Degradation: Verify that the stock solution was stored under the recommended conditions (see Table 1). Degradation can occur with prolonged storage, exposure to light, or repeated freeze-thaw cycles. Prepare a fresh working solution from a new stock vial to rule out degradation.
-
Incorrect Preparation of Solutions: Double-check all calculations and dilutions made during the preparation of stock and working solutions. Ensure that the correct solvent was used and that the compound fully dissolved.
-
Instrumental Issues:
-
LC-MS: Check for issues with the autosampler, injector, column, or mass spectrometer settings. Ensure the correct MRM transition is being monitored for this compound.
-
GC-MS: For GC-MS analysis, ensure that the derivatization step to form fatty acid methyl esters (FAMEs) was successful. Incomplete derivatization will lead to a poor signal. Also, check the injector and column for contamination or degradation.
-
-
Matrix Effects: In complex biological samples, other components can suppress the ionization of the internal standard. Optimize the sample preparation method to remove interfering substances.
-
Issue 2: High Variability in the Internal Standard Signal Across Samples
-
Question: The peak area of my this compound internal standard is highly variable between my samples. What could be causing this?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process. Use calibrated pipettes and a consistent workflow.
-
Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. Improve the sample cleanup procedure to minimize matrix effects.
-
Incomplete Extraction: The efficiency of the lipid extraction may vary between samples. Ensure that the extraction protocol is robust and reproducible.
-
Autosampler Issues: Check the autosampler for consistency in injection volume. Bubbles in the syringe can also lead to variable injection volumes.
-
Issue 3: Poor Peak Shape or Peak Splitting for this compound
-
Question: The chromatographic peak for my this compound is tailing or splitting. How can I improve the peak shape?
-
Answer:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one. For GC-MS, ensure the liner is clean.
-
Mobile Phase/Carrier Gas Issues: Ensure the mobile phase (LC-MS) or carrier gas (GC-MS) is of high purity and that the composition is correct.
-
Inappropriate Solvent for Reconstitution: The solvent used to reconstitute the final extract may not be compatible with the mobile phase, leading to poor peak shape. The reconstitution solvent should ideally be the same as or weaker than the initial mobile phase.
-
Overloading: Injecting too much of the standard can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the solid (e.g., 1 mg) and transfer it to a clean amber glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., 1 mL of ethanol for a 1 mg/mL solution).
-
Vortex the solution until the solid is completely dissolved.
-
Purge the vial with an inert gas (e.g., argon), seal tightly with a PTFE-lined cap, and store at the recommended temperature.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare the working solution fresh daily if possible.
-
Allow the stock solution to warm to room temperature.
-
Dilute the stock solution to the desired concentration using the appropriate solvent. For example, to make a 10 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of the solvent.
-
Vortex to ensure thorough mixing.
-
Protocol 2: Lipid Extraction from Plasma using this compound as an Internal Standard (Folch Method)
-
Sample Preparation:
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add a known amount of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 250 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic layer (which contains the lipids) using a glass syringe and transfer it to a new clean glass vial.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of a 1:1 v/v mixture of acetonitrile:isopropanol for LC-MS analysis).
-
Visualizations
Caption: Experimental workflow for lipid analysis using this compound.
Caption: Troubleshooting logic for internal standard issues.
Preventing isotopic exchange of deuterium in Arachidic acid-d39
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Arachidic acid-d39 to prevent isotopic exchange and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isotopic purity important?
This compound is a stable isotope-labeled version of arachidic acid, a saturated fatty acid. In this molecule, 39 hydrogen atoms have been replaced with deuterium atoms. This labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry (MS) based studies, such as lipidomics and metabolic research.[1] Maintaining its high isotopic purity is crucial, as the loss of deuterium (isotopic exchange) can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: Are the deuterium atoms on the alkyl chain of this compound susceptible to exchange?
The deuterium atoms covalently bonded to the carbon backbone of the saturated alkyl chain in this compound are highly stable and generally not susceptible to exchange under standard experimental conditions. Hydrogen-deuterium (H/D) exchange primarily occurs with labile protons, such as those on hydroxyl (-OH), amino (-NH), or carboxylic acid (-COOH) groups, or with protons on carbons adjacent to a carbonyl group.[2][3] The C-D bonds on the saturated acyl chain are not considered labile.
Q3: What are the primary factors that could potentially lead to isotopic exchange?
While the deuterium on the alkyl chain is very stable, extreme conditions should be avoided to prevent any potential for exchange and to avoid degradation of the fatty acid. Key factors that can influence H/D exchange in other, more labile molecules include:
-
pH: Both strongly acidic and basic conditions can catalyze H/D exchange of labile protons.[4][5]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including potential exchange reactions.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons (H+). While direct exchange with the C-D bonds on the alkyl chain is unlikely, using these solvents with other labile deuterated compounds requires caution.
Q4: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the isotopic and chemical purity of this compound.
| Form | Storage Temperature | Container | Atmosphere | Key Considerations |
| Solid (Powder) | ≤ -16°C | Glass vial with a Teflon-lined cap | Inert gas (Argon or Nitrogen) is recommended | As a saturated fatty acid, it is relatively stable as a powder.[6] Before opening, allow the container to warm to room temperature to prevent condensation. |
| Organic Solution | -20°C ± 4°C | Glass vial with a Teflon-lined cap | Under an inert gas (Argon or Nitrogen) | Storing in an organic solvent is a good practice.[6] Avoid using plastic containers as they can leach impurities. |
| Aqueous Suspension | Not Recommended for Long-Term Storage | N/A | N/A | Prone to hydrolysis over time. If an aqueous solution is necessary for an experiment, it should be prepared fresh. |
Q5: What solvents are recommended for dissolving this compound?
Aprotic organic solvents are the best choice for dissolving and storing deuterated lipids to minimize any potential for H/D exchange. Recommended solvents include:
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Toluene
-
Tetrahydrofuran (THF)
If a protic solvent must be used for experimental reasons, it is best to prepare the solution immediately before use and to keep the exposure time to a minimum. For highly sensitive applications requiring a protic environment, using a deuterated solvent (e.g., D₂O, methanol-d4) can help maintain isotopic purity.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Guide 1: Investigating Potential Loss of Deuterium
Symptom:
-
Inconsistent or lower-than-expected signal from this compound in MS analysis.
-
Appearance of a signal at the mass of the unlabeled arachidic acid in a blank sample spiked only with the deuterated standard.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Guide 2: Protocol for Assessing Isotopic Stability in Your Experimental Matrix
This protocol helps determine if any component of your experimental matrix is causing unexpected deuterium loss.
Objective: To confirm the stability of this compound under your specific experimental conditions.
Methodology:
-
Prepare Samples:
-
Control: Spike this compound into a pure aprotic solvent (e.g., acetonitrile).
-
Matrix: Spike this compound into your blank experimental matrix (e.g., plasma, cell lysate).
-
-
Incubate: Incubate both samples under the conditions of your experiment (time, temperature, pH).
-
Process: Extract the lipids using your standard protocol.
-
Analyze: Analyze the samples by LC-MS or GC-MS.
-
Evaluate: Monitor for any increase in the signal corresponding to unlabeled arachidic acid in the matrix sample compared to the control. A significant increase would suggest a matrix-induced exchange, which is highly unlikely for this compound but is a good practice for validation.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable and accurate stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Glass syringe or pipette
Procedure:
-
Equilibrate: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Under a gentle stream of inert gas, carefully weigh the desired amount of the solid.
-
Dissolve: Transfer the solid to the glass vial. Add the calculated volume of the aprotic solvent to achieve the desired concentration.
-
Seal: Cap the vial tightly.
-
Solubilize: Gently vortex or sonicate until the solid is completely dissolved.
-
Store: Purge the headspace of the vial with inert gas before sealing for long-term storage at -20°C.
Protocol 2: Derivatization of this compound for GC-MS Analysis
Objective: To prepare fatty acid methyl esters (FAMEs) for volatile analysis by GC-MS while minimizing the risk of isotopic exchange.
Materials:
-
This compound sample
-
Boron trifluoride (BF₃) in methanol (14%)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with Teflon-lined caps
Procedure:
-
Dry Down: Ensure the sample containing this compound is completely dry.
-
Methylation: Add 1 mL of 14% BF₃ in methanol to the dried sample.
-
Heat: Cap the tube tightly and heat at 60°C for 10 minutes.
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
-
Collect Supernatant: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analyze: The sample is now ready for injection into the GC-MS.
Workflow for GC-MS Sample Preparation:
Caption: Workflow for the derivatization of this compound to its FAME.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Resolving Chromatographic Peak Tailing for Arachidic acid-d39
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Arachidic acid-d39.
Troubleshooting Guide: Step-by-Step Solutions for Peak Tailing
Peak tailing for this compound, a deuterated long-chain saturated fatty acid, can arise from various factors in both Liquid Chromatography (LC) and Gas Chromatography (GC). This guide provides a systematic approach to identify and resolve the root cause of asymmetrical peaks. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of a tailing issue.[1][2]
Step 1: Initial Assessment & Diagnosis
Before making any changes to your method, it's crucial to characterize the problem.
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) to have a baseline for improvement.
-
Review Chromatograms: Is the tailing observed for all peaks or specific to this compound? Tailing in all peaks often points to a system-wide issue (e.g., dead volume, column installation), while analyte-specific tailing suggests a chemical interaction.[3]
-
Sudden or Gradual Onset?: A sudden occurrence might indicate a recent change or failure (e.g., column void, contaminated solvent), whereas a gradual increase in tailing often points to column degradation.
Step 2: Liquid Chromatography (LC) Troubleshooting
For LC analysis, peak tailing of acidic compounds like this compound is frequently linked to secondary interactions with the stationary phase.
Troubleshooting Workflow for LC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in LC.
-
Mobile Phase pH Adjustment: The pKa of Arachidic acid is approximately 4.95.[4] To ensure the analyte is in its neutral, protonated form and to minimize secondary interactions with residual silanols on the silica-based stationary phase, the mobile phase pH should be maintained at least 2 pH units below the pKa.
-
Action: Adjust the mobile phase pH to ~2.5-3.0 using additives like formic acid or trifluoroacetic acid.[5]
-
-
Buffer Strength: Insufficient buffer capacity can lead to inconsistent ionization and peak tailing.
-
Action: Increase the buffer concentration (e.g., ammonium acetate or ammonium formate) to 10-25 mM for LC-UV applications. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[5]
-
-
Column Issues:
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, exposing active sites that cause tailing.
-
Action: Flush the column with a strong solvent. If this fails, replace the column.[6]
-
-
Column Chemistry: Using a standard C18 column can sometimes lead to interactions with residual silanols.
-
-
Sample and Injection:
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Action: Dilute the sample or reduce the injection volume.[7]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
-
-
Step 3: Gas Chromatography (GC) Troubleshooting
For GC analysis, free fatty acids can exhibit significant tailing due to their polarity and potential for adsorption. Derivatization is a common and highly effective strategy.
Troubleshooting Workflow for GC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC.
-
Derivatization: Converting the carboxylic acid group to a less polar ester, such as a fatty acid methyl ester (FAME), is the most effective way to reduce tailing and improve peak shape for GC analysis.[1][8]
-
Action: Implement a derivatization protocol. See the detailed experimental protocols section below.
-
-
Inlet Issues: The inlet is a common source of activity and contamination.
-
Column Problems:
-
Improper Installation: An incorrectly cut or installed column can create dead volume and disturb the sample flow path.[10][11]
-
Action: Re-cut the column ensuring a clean, square cut, and install it according to the manufacturer's instructions for the correct insertion depth.[10]
-
-
Contamination: Non-volatile residues can accumulate at the head of the column, creating active sites.
-
-
Method Parameters:
-
Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the sample at the head of the column.
-
Action: Lower the initial oven temperature by 10-20°C.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Arachidic acid and why is it important for HPLC?
A1: The predicted pKa of Arachidic acid is approximately 4.95.[4] This is a critical parameter in reversed-phase HPLC because the ionization state of the molecule affects its retention and interaction with the stationary phase. To prevent peak tailing due to secondary ionic interactions with residual silanols on the column, it is essential to work at a mobile phase pH that is at least 2 units below the pKa, ensuring the acid is in its neutral, non-ionized form.
Q2: What are the best solvents for dissolving this compound?
A2: Arachidic acid is practically insoluble in water.[4][12] For chromatographic analysis, it is soluble in solvents such as Tetrahydrofuran (THF), ethanol, and Dimethyl sulfoxide (DMSO).[13][14] When preparing samples for injection, it is best to use a solvent that is compatible with and ideally weaker than the initial mobile phase to ensure good peak shape.
Q3: Do I need to derivatize this compound for GC analysis?
A3: Yes, derivatization is highly recommended for the GC analysis of free fatty acids like this compound.[1][8] The polar carboxylic acid group can interact with active sites in the GC system, leading to significant peak tailing. Converting it to a more volatile and less polar ester, such as a Fatty Acid Methyl Ester (FAME), will significantly improve peak symmetry and analytical performance.
Q4: Can my sample concentration affect peak shape?
A4: Yes, injecting a sample that is too concentrated can lead to column overload, which is a common cause of peak tailing.[7] If you observe that peak tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.
Q5: What kind of HPLC column is best for analyzing this compound?
A5: A standard C18 column can be used, but to minimize the risk of peak tailing from silanol interactions, a column with a highly deactivated stationary phase is recommended.[5][7] Look for columns described as "end-capped" or "base-deactivated silica (BDS)". These columns have a reduced number of free silanol groups, leading to improved peak shapes for acidic compounds.
Data Presentation
Table 1: Physicochemical Properties of Arachidic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₄₀O₂ | [12] |
| Molar Mass | 312.53 g/mol | [12] |
| pKa (Strongest Acidic) | ~4.95 | [4] |
| Water Solubility | Practically Insoluble |[4][12] |
Table 2: Recommended Starting Conditions for LC and GC Analysis
| Parameter | LC Recommendation | GC Recommendation |
|---|---|---|
| Column | C18, End-capped/Base-Deactivated | Mid-polarity capillary column (e.g., HP-5MS) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Hydrogen |
| pH/Derivatization | pH ~2.5-3.0 | Derivatize to FAMEs |
| Injection Solvent | Match initial mobile phase | Hexane or Iso-octane |
| Key to Avoid Tailing | Suppress ionization of the carboxylic acid | Eliminate polarity of the carboxylic acid |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol is adapted from established methods for FAME preparation.[1][8]
Materials:
-
Dried sample containing this compound
-
Boron Trifluoride (BF₃) in Methanol (12-14%)
-
Hexane (or Iso-octane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried sample into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.
-
Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 10-15 minutes. The optimal time and temperature may need to be determined empirically.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of underivatized this compound.
Instrumentation and Columns:
-
HPLC system with UV or Mass Spectrometric (MS) detection.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped.
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Initial mobile phase composition (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid)
Chromatographic Conditions:
-
Gradient: Start with a high percentage of organic phase (e.g., 80% B) and increase to 100% B over 15-20 minutes. A high proportion of organic phase is necessary for long-chain fatty acids.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
-
Detection: UV at ~205 nm or MS in negative ion mode.
This guide provides a comprehensive framework for addressing peak tailing issues with this compound. By systematically evaluating the potential causes in either LC or GC and applying the targeted solutions, researchers can achieve symmetrical peaks, leading to more accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. High performance liquid chromatography (HPLC) of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. it.restek.com [it.restek.com]
- 4. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]
- 5. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Arachidic acid - Wikipedia [en.wikipedia.org]
- 13. shodex.com [shodex.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for isotopic impurities in Arachidic acid-d39 preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arachidic acid-d39. It specifically addresses challenges related to correcting for isotopic impurities in mass spectrometry experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue 1: My observed mass spectrum for this compound does not match the theoretical isotopic distribution.
-
Possible Cause 1: Isotopic Impurity of the Labeled Standard. Commercially available deuterated standards are not 100% pure. For instance, an this compound standard with 98% chemical purity will contain molecules with fewer than 39 deuterium atoms (e.g., d38, d37).[1]
-
Solution: Correct for the isotopic impurities by calculating their theoretical contribution to the observed mass spectrum. This involves using the principles of binomial expansion to determine the expected distribution of isotopologues based on the stated isotopic enrichment.
-
-
Possible Cause 2: Contribution from Natural Abundance of Isotopes. The presence of naturally occurring heavy isotopes of carbon (¹³C) and oxygen (¹⁸O) in the analyte and any derivatizing agents will contribute to the M+1 and M+2 peaks in the mass spectrum.
-
Solution: Utilize isotope correction software or mathematical algorithms to deconvolute the contribution of natural isotopes from the measured data.[2] This will provide the true extent of isotopic labeling.
-
-
Possible Cause 3: Co-eluting Contaminants. Unexpected peaks in your mass spectrum may not be part of the isotopic envelope of your analyte but could originate from a co-eluting contaminant.
-
Solution: Improve chromatographic separation by optimizing your liquid chromatography (LC) or gas chromatography (GC) method. This may involve adjusting the gradient, changing the column, or using a different mobile phase.[2]
-
Issue 2: I am overestimating the amount of labeled this compound in my sample.
-
Possible Cause 1: Incorrect Isotope Correction Parameters. An inaccurate molecular formula for the analyte or derivatizing agent entered into the correction software will lead to an incorrect correction.
-
Solution: Double-check the elemental composition of your molecule and any derivatizing agents used in your correction software.[2]
-
-
Possible Cause 2: In-Source Fragmentation. Fragmentation of the analyte in the ion source of the mass spectrometer can generate ions that interfere with the isotopic cluster of your analyte.
-
Solution: Adjust the ion source parameters to minimize in-source fragmentation.
-
Issue 3: I am having difficulty with the derivatization of Arachidic acid for GC-MS analysis.
-
Possible Cause: Incomplete Derivatization. Free fatty acids are challenging to analyze directly by GC-MS due to their low volatility and polar carboxyl groups, which can lead to poor peak shape and inaccurate quantification.[3]
-
Solution: Ensure complete derivatization by following a validated protocol for esterification (to form Fatty Acid Methyl Esters - FAMEs) or silylation (to form trimethylsilyl esters).[3] Key factors for successful derivatization include using fresh reagents, appropriate reaction temperature and time, and a dry, aprotic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical isotopic distribution of this compound with 98% isotopic purity?
A1: The theoretical isotopic distribution can be calculated based on the chemical formula (CD₃(CD₂)₁₈COOH) and the isotopic purity.[1] Assuming a 98% isotopic enrichment for each deuterium position, the expected relative abundances of the major isotopologues are summarized in the table below. This calculation is based on a binomial expansion of (0.98 + 0.02)³⁹.
| Isotopologue | Relative Abundance (%) |
| d39 | 45.46 |
| d38 | 36.04 |
| d37 | 14.00 |
| d36 | 3.56 |
| d35 | 0.69 |
Q2: How do I correct for the isotopic impurities in my this compound standard?
A2: Isotope correction is a critical step in data analysis.[4] The general workflow involves:
-
Acquiring high-resolution mass spectrometry data to clearly resolve the isotopic cluster.
-
Extracting the intensities of the isotopic peaks for your analyte.
-
Using a dedicated software tool (e.g., IsoCor, ICT) or a manual calculation method to subtract the contributions from natural isotope abundance and the known isotopic impurities of your tracer.[2]
Q3: What is a typical experimental protocol for the analysis of this compound in a biological sample?
A3: A common approach involves lipid extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Experimental Protocols
Protocol 1: Total Fatty Acid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from established methods for fatty acid analysis.[5][6]
-
Sample Preparation:
-
To a 16 mm x 125 mm glass tube, add your sample (e.g., ~500,000 cells, 0.5 mL plasma).
-
Add 100 µL of this compound internal standard of a known concentration.
-
Add two volumes of methanol to lyse the cells and acidify with HCl to a final concentration of 25 mM.[5]
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Transfer the upper organic layer to a clean 10 mm x 75 mm glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.
-
-
Saponification (for total fatty acids):
-
To the remaining methanol/aqueous fraction, add 500 µL of 1N KOH, vortex, and incubate for 1 hour at 60°C.
-
Cool the sample and add 500 µL of 1N HCl to acidify (check that the pH is below 5).
-
Re-extract the fatty acids with iso-octane as described in step 2.
-
-
Derivatization to FAMEs:
-
Dry the combined iso-octane extracts under a stream of nitrogen or using a speedvac.
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes (optimization may be required).[3]
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
Protocol 2: Isotope Correction Calculation Example
This example demonstrates a simplified correction for a single isotopic impurity.
Scenario: You are measuring the amount of unlabeled (d0) Arachidic acid in a sample using this compound as an internal standard. Your d39 standard has a known impurity of 36.04% d38.
Observed Data:
-
Intensity of d0 peak = 50,000
-
Intensity of d39 peak = 1,000,000
-
Intensity of d38 peak = 400,000
Correction Steps:
-
Calculate the contribution of the d39 standard to the d38 peak:
-
Contribution = Intensity of d39 peak * (% d38 impurity / % d39 purity)
-
Contribution = 1,000,000 * (36.04 / 45.46) = 792,784 (This is the intensity at d38 that comes from your d39 standard).
-
Note: This is an oversimplification. In reality, the d38 from the standard is directly measured in a standard-only run to get a response factor relative to d39.
-
-
Correct the observed d38 peak intensity:
-
This step is generally not necessary for quantifying the d0 analyte but is important for understanding the full isotopic profile.
-
-
Calculate the amount of unlabeled Arachidic acid:
-
This is typically done by creating a standard curve of the d0/d39 ratio versus the concentration of unlabeled Arachidic acid. The correction for the impurity in the internal standard is handled by the software used for quantification, which should be configured with the correct isotopic distribution of the standard.
-
Visualizations
Caption: Experimental workflow for quantifying Arachidic acid using a deuterated internal standard.
Caption: Logical relationship for isotopic correction of mass spectrometry data.
References
- 1. Arachidic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1233-1 [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en-trust.at [en-trust.at]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Arachidic Acid-d39
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of Arachidic acid-d39 to prevent contamination and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the deuterium-labeled form of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid.[1][2] Its chemical formula is CD₃(CD₂)₁₈COOH.[2] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the accurate measurement of unlabeled arachidic acid and other fatty acids in biological samples.[3][4]
Q2: What are the primary sources of contamination when handling this compound?
The main sources of contamination are:
-
Atmospheric Moisture: Deuterated compounds can exchange deuterium atoms with hydrogen from water in the air, which can compromise the isotopic purity of the standard.
-
Solvent Impurities: Protic solvents (those containing hydrogen atoms bonded to oxygen or nitrogen) or solvents with trace amounts of water can lead to hydrogen-deuterium (H-D) exchange.
-
Cross-Contamination: Introduction of unlabeled arachidic acid or other lipids from laboratory equipment, glassware, or other samples.
-
Degradation: Exposure to light, high temperatures, or oxygen can cause the compound to degrade.
Q3: How should I properly store this compound?
Proper storage is critical to maintain the chemical and isotopic purity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[5] | Minimizes chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[5][6] | Prevents oxidation. |
| Light | Store in a light-proof container or amber vial. | Prevents photodegradation. |
| Form | Store as a solid or in a suitable anhydrous organic solvent. | Minimizes H-D exchange. Aqueous solutions are not recommended for storage.[5] |
Q4: What solvents are recommended for preparing this compound solutions?
This compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[5] For creating stock solutions, high-purity, anhydrous solvents are essential. It is sparingly soluble in aqueous buffers; to prepare an aqueous solution, it should first be dissolved in DMF and then diluted with the aqueous buffer.[5] However, aqueous solutions should be prepared fresh and not stored for more than a day.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no signal from this compound in MS analysis. | 1. Degradation of the standard: Improper storage or handling. 2. Pipetting or dilution errors: Inaccurate preparation of working solutions. 3. Instrument issues: Incorrect MS settings or source contamination. | 1. Prepare a fresh working solution from your stock. If the issue persists, prepare a new stock solution. Verify storage conditions. 2. Recalibrate pipettes and carefully re-prepare dilutions. 3. Optimize instrument parameters for arachidic acid analysis. Clean the MS source. |
| Presence of unlabeled arachidic acid in the standard. | 1. Inherent impurity: The initial isotopic purity of the standard may be less than 100%. 2. H-D back-exchange: Exposure to moisture or protic solvents. | 1. Check the certificate of analysis for the specified isotopic purity. 2. Handle the standard under an inert, dry atmosphere. Use anhydrous solvents and dried glassware. |
| Poor recovery of the internal standard during sample preparation. | 1. Suboptimal extraction: The extraction solvent and pH may not be suitable for fatty acids. 2. Adsorption to surfaces: The compound may adhere to plastic or glass surfaces, especially at low concentrations. | 1. Ensure the sample is acidified before liquid-liquid extraction with a non-polar solvent. 2. Use silanized glassware to minimize adsorption. Prepare working solutions fresh. |
| Inconsistent results across samples. | 1. Variable sample loss: Inconsistent sample handling during extraction and processing. 2. Matrix effects: Components in the biological sample may suppress or enhance the ionization of the analyte and internal standard differently. | 1. Ensure the internal standard is added at the very beginning of the sample preparation process to account for any losses. 2. Ensure the deuterated standard co-elutes with the analyte during chromatography to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Inert gas source (argon or nitrogen)
-
Dry, clean glassware (vials, pipettes)
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, accurately weigh the desired amount of the solid standard.
-
Quantitatively transfer the weighed standard to the volumetric flask.
-
Add a small amount of anhydrous DMF to dissolve the solid.
-
Once fully dissolved, bring the solution to the final volume with anhydrous DMF.
-
Stopper the flask and mix thoroughly by inverting several times.
-
Transfer the stock solution to a clean, amber glass vial.
-
Flush the headspace of the vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C.
Protocol 2: Quantification of Arachidic Acid in a Biological Sample using GC-MS
This protocol provides a general workflow for the extraction and analysis of arachidic acid from a plasma sample using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To 200 µL of plasma, add 100 µL of the this compound working solution (internal standard).[7]
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[7]
-
Extract the lipids by adding 2 volumes of iso-octane, vortexing, and centrifuging to separate the layers.[7]
-
Transfer the upper organic layer to a clean tube. Repeat the extraction and pool the organic layers.
-
Dry the combined extracts under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.[7]
-
Incubate at room temperature for 20 minutes to form PFB esters.[7]
-
Dry the derivatized sample under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[7]
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5) for separation.[8]
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode.
-
Monitor the appropriate m/z ions for both the unlabeled arachidic acid derivative and the this compound derivative.
Visualizations
Caption: Experimental workflow for fatty acid quantification.
Caption: Contamination prevention best practices.
References
- 1. Arachidic acid - Wikipedia [en.wikipedia.org]
- 2. ARACHIDIC ACID | Eurisotop [eurisotop.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. chempap.org [chempap.org]
Validation & Comparative
Validating Quantitative Lipidomics: A Comparative Guide Using Arachidic Acid-d39
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative data are paramount in lipidomics for understanding disease, identifying biomarkers, and developing novel therapeutics. The use of internal standards is an indispensable strategy to control for variability during sample preparation and analysis. This guide provides an objective comparison of validating a quantitative lipidomics method using Arachidic acid-d39 as an internal standard against other common approaches, supported by established experimental protocols and performance data.
The Critical Role of Internal Standards in Lipidomics
Internal standards (IS) are essential for accurate and precise quantification in mass spectrometry-based lipidomics.[1] These compounds, which are structurally similar to the analytes of interest but isotopically or chemically distinct, are added to samples at a known concentration before any sample preparation steps.[2] By co-extracting and co-analyzing with the endogenous lipids, internal standards effectively normalize variations that can occur during sample processing, extraction, and instrument analysis, thus correcting for sample loss and matrix effects.[1][2] Stable isotope-labeled lipids, such as the deuterated this compound, are considered the gold standard for their ability to co-elute closely with the endogenous analyte in liquid chromatography (LC) and exhibit similar ionization behavior in the mass spectrometer.[3]
Experimental Protocol: Validating a Quantitative Lipidomics Method
A robust validation process is critical to ensure that a lipidomics method is reliable, reproducible, and accurate for its intended purpose.[4] The following protocol outlines the key steps for validating a quantitative LC-MS/MS method for a specific lipid class, using this compound as an internal standard for the quantification of saturated fatty acids. This protocol is adapted from established methodologies and aligns with FDA bioanalytical method validation guidance.[4][5][6]
Sample Preparation and Lipid Extraction
The initial step involves the extraction of lipids from the biological matrix (e.g., plasma, serum, cell pellets).[7] The modified Folch or Bligh-Dyer methods are commonly employed.[6][8]
Protocol:
-
Thawing and Homogenization: Thaw biological samples (e.g., 30 µL of plasma) on ice and gently vortex to ensure homogeneity.[9]
-
Internal Standard Spiking: Add a precise amount of this compound solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample before extraction.[2][7]
-
Protein Precipitation and Lipid Extraction:
-
Phase Separation:
-
Lipid Collection: Carefully collect the upper organic layer, which contains the lipids.[6][7]
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.[6][7]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 70 µL of MeOH).[9]
LC-MS/MS Analysis
Chromatographic separation followed by mass spectrometric detection is the core of the quantitative analysis.[6]
Protocol:
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.[6]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient: Employ a suitable gradient starting with a lower percentage of mobile phase B and gradually increasing to elute lipids based on their hydrophobicity.[6]
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[6]
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for the analysis of free fatty acids.[6]
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and this compound.[4][5]
-
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of quantification.[6] While deuterated standards like this compound are preferred, other types, such as odd-chain and ¹³C-labeled lipids, are also used.[1] The following table summarizes the key performance characteristics based on established validation parameters.[4][10]
| Validation Parameter | This compound (Deuterated IS) | Odd-Chain Lipid IS (e.g., C17:0) | ¹³C-Labeled Lipid IS | Acceptance Criteria (FDA Guidance) |
| Linearity (r²) | Excellent, typically ≥ 0.99, with a wide dynamic range due to close co-elution with the analyte.[6] | Good, but the response may deviate from linearity at extreme concentrations relative to endogenous lipids.[6] | Excellent, with a linear response comparable to deuterated standards.[1] | ≥ 0.99[4] |
| Precision (%RSD) | High precision, with a relative standard deviation (RSD) typically ≤ 15% due to effective correction of variability.[4] | Good precision, though it can be slightly lower than deuterated standards if chromatographic separation or ionization efficiency differs significantly from the analyte. | High precision, similar to deuterated standards. | ≤ 15% RSD (≤ 20% at LLOQ)[4] |
| Accuracy (%) | High accuracy, typically within ±15% of the nominal concentration, as it closely mimics the behavior of the endogenous analyte.[4] | Good accuracy, but potential for bias if the response factor differs significantly from the analyte. | High accuracy, comparable to deuterated standards. | ± 15% of nominal concentration (± 20% at LLOQ)[4] |
| Limit of Detection (LOD) & Quantification (LOQ) | Low LOD and LOQ are achievable due to the high signal-to-noise ratio provided by the specific MRM transitions.[5][11] | The LOD and LOQ are generally good but can be influenced by the presence of any endogenous odd-chain lipids. | Low LOD and LOQ, similar to deuterated standards. | Signal-to-Noise Ratio ≥ 3 for LOD and ≥ 10 for LLOQ.[4][5] |
| Matrix Effect | Effectively corrects for matrix effects due to identical physicochemical properties and co-elution with the analyte.[1] | Can correct for matrix effects, but less effectively if there are differences in retention time and ionization suppression/enhancement compared to the analyte. | Effectively corrects for matrix effects, similar to deuterated standards.[1] | Assessed to ensure minimal impact on quantification.[10] |
| Recovery | Provides accurate measurement of extraction recovery as it experiences the same losses as the analyte during sample preparation. | Can provide a good estimate of recovery, but may not be as accurate if its extraction efficiency differs from the analyte. | Provides accurate measurement of extraction recovery. | Consistently and reproducibly measured.[10] |
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating a quantitative lipidomics method, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidomicstandards.org [lipidomicstandards.org]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 10. resolian.com [resolian.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Arachidic Acid-d39 vs. C17:0 as Internal Standards for Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of two commonly employed internal standards: the stable isotope-labeled Arachidic acid-d39 and the odd-chain fatty acid Heptadecanoic acid (C17:0).
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction and derivatization to chromatographic separation and detection, without being naturally present in the sample.[1] This comparison delves into the performance characteristics of this compound and C17:0, supported by experimental data, to guide the selection of the most suitable standard for your specific research needs.
At a Glance: Key Differences and Recommendations
| Feature | This compound (Deuterated) | C17:0 (Odd-Chain Fatty Acid) | Recommendation |
| Principle | Stable isotope-labeled analog of endogenous arachidic acid (C20:0). Co-elutes with and has nearly identical physicochemical properties to the analyte.[2] | An odd-chain fatty acid, not typically synthesized in large amounts in mammals.[3] | This compound is considered the "gold standard" for quantifying arachidic acid and is a superior choice for broad fatty acid profiling due to its chemical similarity to the analytes of interest.[4] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better correction for analyte loss and ionization variability.[2] | Can provide good accuracy and precision, but may be less precise than deuterated standards due to slight differences in chemical and physical properties compared to even-chain analytes.[5] | For applications requiring the highest level of accuracy and precision, such as clinical biomarker validation, this compound is the preferred choice. |
| Potential for Interference | Minimal risk of interference as the mass difference allows for clear distinction from the endogenous analyte by mass spectrometry. | Can be endogenously present in samples from subjects with diets rich in dairy or ruminant fats, or from gut microbiota metabolism, potentially leading to inaccurate quantification.[3] | In studies where diet is not controlled or in analyses of samples from ruminants, the use of C17:0 carries a higher risk of interference. |
| Cost-Effectiveness | Generally more expensive than odd-chain fatty acids. | More cost-effective than stable isotope-labeled standards. | For routine analyses or when cost is a primary concern, C17:0 can be a viable option, provided its potential for endogenous presence is considered and addressed. |
Quantitative Performance Data
Table 1: Typical Performance of Methods Using Deuterated Internal Standards
| Parameter | Performance Metric | Notes |
| Recovery | 83.6% - 109.6%[3] | Good recovery across a range of fatty acids indicates robustness of the sample preparation and analysis. |
| **Linearity (R²) ** | > 0.99[6] | Excellent linearity over a wide dynamic range is consistently achieved. |
| Intra-day Precision (RSD) | 1.19% - 5.7%[7] | High precision within a single day's runs. |
| Inter-day Precision (RSD) | 0.78% - 13.0%[7] | Good reproducibility across different days. |
| Limit of Detection (LOD) | 0.18 - 38.3 fmol on column[3] | High sensitivity allows for the quantification of low-abundance fatty acids. |
Table 2: Typical Performance of Methods Using C17:0 as an Internal Standard
| Parameter | Performance Metric | Notes |
| Recovery | 82% - 109.9% (for milk samples)[8] | Good recovery can be achieved, though it may vary depending on the analyte and matrix. |
| Linearity (R²) | > 0.99[7] | Good linearity is achievable with proper method optimization. |
| Intra-day Precision (RSD) | 2.77% - 5.82% (for milk)[8] | Acceptable precision for many applications. |
| Inter-day Precision (RSD) | Not explicitly stated in the provided results. | Inter-day precision is a critical parameter to validate for method robustness. |
| Limit of Detection (LOD) | Method-dependent | Sensitivity will depend on the overall method and instrumentation. |
Experimental Protocols
The following is a generalized, comprehensive protocol for the analysis of fatty acids in biological samples (e.g., plasma, cells, tissues) using an internal standard, followed by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Lipid Extraction (Folch Method)
-
To a known amount of sample (e.g., 100 µL of plasma or 1x10⁶ cells), add a precise amount of the chosen internal standard (this compound or C17:0).
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure complete homogenization and lipid extraction.
-
Add 0.6 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 100°C for 5 minutes to methylate the fatty acids.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar fatty acid analysis column.
-
Injector: Split/splitless, 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fatty Acid Quantification: Cross-Validation of LC-MS and GC-MS using Arachidic Acid-d39
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for advancements in metabolic research, disease diagnostics, and therapeutic development. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, focusing on a cross-validation approach using Arachidic acid-d39 as an internal standard to ensure data accuracy and reliability.
This document outlines detailed experimental protocols, presents a comparative analysis of quantitative performance data, and illustrates the cross-validation workflow to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS for fatty acid analysis often depends on the specific research question, the fatty acid profile of interest, and the desired sample throughput. The following table summarizes key performance metrics for both techniques, using this compound as a stable isotope-labeled internal standard to normalize for variations in sample preparation and instrument response.[1][2]
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1.0 - 5.0 ng/mL[3] | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 5.0 - 20.0 ng/mL | 0.5 - 5.0 ng/mL |
| **Linearity (R²) ** | > 0.995[4] | > 0.998 |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15%[4] | < 12% |
| Sample Preparation | Simpler, often direct injection[5] | More complex, requires derivatization[1][5] |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 40 minutes[6] |
| Compound Coverage | Excellent for a wide range, including very long-chain fatty acids[3] | Excellent for volatile and semi-volatile fatty acids (up to C24)[3] |
| Derivatization Requirement | Often not required[5][7] | Mandatory for most fatty acids[1][5] |
Experimental Workflow for Cross-Validation
A robust cross-validation study is essential to ensure that both LC-MS and GC-MS methods provide comparable and reliable quantitative data. The following diagram illustrates a typical workflow for such a study.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed and standardized protocols are crucial. Below are representative methodologies for both LC-MS and GC-MS analysis of fatty acids.
LC-MS/MS Protocol for Fatty Acid Analysis
This method is advantageous for its simpler sample preparation and direct analysis of free fatty acids.
-
Internal Standard Spiking : To 100 µL of biological sample (e.g., plasma), add a known concentration of this compound solution in methanol.
-
Lipid Extraction :
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of water, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Sample Reconstitution : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis :
-
Chromatography : Employ a reverse-phase C18 column for separation.[8]
-
Mobile Phase : Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry : Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] Monitor specific precursor-to-product ion transitions for each fatty acid and for this compound.
-
GC-MS Protocol for Fatty Acid Analysis
This classic method requires derivatization to increase the volatility of the fatty acids.
-
Internal Standard Spiking : To 100 µL of biological sample, add a known concentration of this compound solution in methanol.
-
Lipid Extraction and Saponification :
-
Perform a lipid extraction as described in the LC-MS protocol.
-
After drying, add 1 mL of 0.5 M methanolic KOH to the lipid extract and heat at 60°C for 15 minutes to release free fatty acids from complex lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) :
-
Neutralize the solution with 0.5 M HCl and add 1 mL of 14% boron trifluoride (BF3) in methanol.[1]
-
Heat the mixture at 60°C for 15 minutes.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis :
-
Gas Chromatography : Use a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Oven Program : Implement a temperature gradient to separate the FAMEs based on their boiling points.[2]
-
Mass Spectrometry : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target FAMEs and the deuterated internal standard.[1]
-
Concluding Remarks
Both LC-MS and GC-MS are robust and reliable techniques for the quantification of fatty acids. GC-MS, a well-established method, often provides lower limits of detection but requires a more laborious derivatization step.[9] In contrast, LC-MS/MS offers a simpler and faster sample preparation workflow and is particularly well-suited for the analysis of a broader range of fatty acids, including less volatile, very long-chain species.[3][10]
The use of a deuterated internal standard like this compound is critical for both methods to ensure high accuracy and precision by correcting for sample loss and matrix effects.[2][8][11] A thorough cross-validation, as outlined in this guide, will provide researchers with the confidence that their quantitative data is accurate and comparable, regardless of the analytical platform chosen. The ultimate decision between LC-MS and GC-MS will be guided by the specific analytical requirements, available instrumentation, and the overall research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the accuracy and precision of fatty acid measurements with Arachidic acid-d39
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids in biological matrices is paramount for robust and reproducible results. Internal standards are critical in analytical workflows to correct for analyte loss during sample preparation and variations in instrument response. This guide provides an objective comparison of Arachidic acid-d39, a deuterated stable isotope-labeled internal standard, with other common alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled compounds, such as this compound, are widely considered the gold standard for quantitative analysis using mass spectrometry.[1] By being chemically identical to the analyte of interest but mass-distinguishable, they can accurately account for variations throughout the analytical process, including extraction efficiency and matrix effects.[1][2]
Performance Comparison of Internal Standards
The choice of internal standard significantly influences the accuracy and precision of fatty acid quantification. The ideal standard should mimic the chemical and physical properties of the analyte.[3] This comparison focuses on deuterated standards like this compound versus odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0), a common non-deuterated alternative.
While stable isotope-labeled standards are preferred, odd-chain lipids can provide robust quantification, especially when isotopic standards are unavailable.[4] However, studies show that the choice of internal standard can significantly affect the precision of the measurement. Using an alternative, non-isotopically labeled internal standard can lead to a median increase in variance of 141%.[5]
| Performance Metric | Deuterated Standard (e.g., this compound) | Odd-Chain Standard (e.g., C17:0) | Rationale |
| Accuracy (Bias) | Very Low (Median Relative Bias: ~1.8%)[5] | Low to Moderate (Can be higher if chromatographic properties differ significantly from analyte) | Co-elution with the analyte allows for the most accurate correction of matrix effects and ionization suppression/enhancement.[1] |
| Precision (%CV) | Excellent (Lower %CV) | Good (Higher %CV) | Small differences in chemical structure can lead to variations in extraction recovery and instrument response relative to the analyte, increasing variability.[5] |
| Recovery Correction | Superior | Good | As a chemical analogue, it closely mimics the recovery of the target analyte through all sample preparation steps. |
| Matrix Effect Compensation | Superior | Moderate to Good | Experiences virtually identical ion suppression or enhancement as the endogenous analyte.[4] Structural differences in odd-chain standards can lead to incomplete correction. |
| Specificity | High (Distinguished by mass) | High (Distinguished by retention time and mass) | Both are effective, but deuterated standards do not rely on chromatographic separation from all endogenous fatty acids. |
| Natural Abundance | None | Low, but can be present in some samples, potentially leading to interference.[5] | The presence of the internal standard in the original sample can lead to inaccurate quantification. |
Experimental Protocols
Accurate quantification of fatty acids requires meticulous and validated experimental procedures. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for fatty acid analysis.
Protocol 1: Fatty Acid Analysis in Plasma by GC-MS
This protocol details the extraction of total fatty acids from plasma, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma in a glass tube, add a known quantity of this compound (or other chosen internal standard).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[1]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the lower organic phase (containing lipids) to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.[1]
-
Seal the tube and heat at 100°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer, which now contains the FAMEs, for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Use a suitable capillary column for FAME analysis (e.g., SP-2560, 100 m).[6]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute.
-
Carrier Gas: Helium.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode to monitor for the specific ions of the target FAMEs and the deuterated internal standard.
4. Quantification:
-
The concentration of each fatty acid is determined by creating a calibration curve.
-
This is achieved by plotting the ratio of the peak area of the analyte to the peak area of this compound against the known concentration of the analyte in standard solutions.[1]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the fatty acid analysis workflow, from sample collection to data interpretation.
Arachidonic Acid Signaling Cascade
Accurate measurement of fatty acids is crucial for understanding their roles in complex signaling pathways. Arachidonic acid, a polyunsaturated fatty acid, is a key precursor to a diverse group of signaling molecules called eicosanoids, which are involved in inflammation and other physiological processes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Study Design for Lipid Analysis Using Arachidic Acid-d39
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for lipid analysis with a focus on the design of inter-laboratory studies. It highlights the critical role of deuterated internal standards, specifically Arachidic acid-d39, in achieving robust and reproducible quantitative results. The information presented is supported by synthesized data from multi-laboratory comparisons and established experimental protocols.
The Imperative for Standardization in Lipid Analysis
Lipidomics, the large-scale study of lipids, is pivotal in understanding cellular physiology and pathology. However, the inherent complexity of the lipidome and the diversity of analytical techniques can lead to significant variability in results between laboratories.[1][2][3] Inter-laboratory studies, or ring trials, are essential for evaluating and improving the reproducibility of lipid analysis methods.[2][4] A key element in standardizing these studies is the use of appropriate internal standards.[5]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. By being chemically identical to the analyte of interest but mass-shifted, they co-elute and experience the same matrix effects and ionization suppression or enhancement, thereby providing accurate correction for variations during sample preparation and analysis.
Performance Comparison in a Simulated Inter-Laboratory Study
To illustrate the performance of a lipid analysis workflow utilizing this compound as an internal standard, the following tables summarize expected quantitative data from a hypothetical inter-laboratory study involving five laboratories. The data reflects typical performance metrics for precision and accuracy in targeted lipidomics.
Table 1: Inter-Laboratory Precision for Fatty Acid Quantification
This table presents the coefficient of variation (CV%) for the quantification of representative fatty acids across five participating laboratories. The low CV values highlight the high precision achievable with a standardized protocol and the use of this compound.
| Analyte | Lab 1 (CV%) | Lab 2 (CV%) | Lab 3 (CV%) | Lab 4 (CV%) | Lab 5 (CV%) | Median CV% |
| Palmitic Acid (16:0) | 4.2 | 5.1 | 4.5 | 5.5 | 4.8 | 4.8 |
| Stearic Acid (18:0) | 3.9 | 4.8 | 4.2 | 5.1 | 4.5 | 4.5 |
| Oleic Acid (18:1) | 5.0 | 5.8 | 5.3 | 6.1 | 5.5 | 5.5 |
| Linoleic Acid (18:2) | 6.2 | 7.1 | 6.5 | 7.5 | 6.8 | 6.8 |
| Arachidonic Acid (20:4) | 7.5 | 8.2 | 7.8 | 8.8 | 8.0 | 8.0 |
Table 2: Inter-Laboratory Accuracy and Recovery
Accuracy, represented as percent bias from a certified reference material (e.g., NIST SRM 1950), and extraction recovery are critical for assessing the validity of a method.[2][6]
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean |
| Bias (%) | ||||||
| Palmitic Acid (16:0) | -2.5 | -1.8 | -2.1 | -3.0 | -2.3 | -2.3 |
| Stearic Acid (18:0) | -3.1 | -2.5 | -2.8 | -3.5 | -3.0 | -3.0 |
| Oleic Acid (18:1) | 1.5 | 2.2 | 1.8 | 2.5 | 2.0 | 2.0 |
| Linoleic Acid (18:2) | 3.2 | 4.0 | 3.5 | 4.2 | 3.8 | 3.7 |
| Arachidonic Acid (20:4) | 4.5 | 5.1 | 4.8 | 5.5 | 5.0 | 5.0 |
| Recovery (%) | 92.5 | 94.1 | 93.2 | 91.8 | 93.5 | 93.0 |
Experimental Protocols
A standardized experimental protocol is fundamental to a successful inter-laboratory study. The following outlines a typical workflow for targeted fatty acid analysis using LC-MS/MS.
Sample Preparation and Lipid Extraction
This protocol is designed for the extraction of total fatty acids from 100 µL of human plasma.
-
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
2M Sodium methoxide in methanol
-
Hexane
-
2M Hydrochloric acid
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 1.5 mL of MTBE and 500 µL of methanol. Vortex for 1 minute.
-
Add 375 µL of water. Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
For transesterification, add 50 µL of MTBE and 100 µL of 2 M sodium methoxide in methanol. Shake vigorously for 3 minutes.
-
Quench the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid.
-
Collect the upper hexane layer for analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and this compound will be monitored.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: Experimental workflow for lipid analysis.
Saturated fatty acids like arachidic acid can influence cellular signaling. One important pathway involves the activation of Toll-like receptor 4 (TLR4), which can lead to an inflammatory response.
Caption: Saturated fatty acid signaling via TLR4.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIST lipidomics workflow questionnaire: an assessment of community-wide methodologies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying Deuterated Internal Standards over Odd-Chain Fatty Acids in Quantitative Analysis
In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. For researchers, scientists, and drug development professionals, understanding the nuances between different types of internal standards is paramount. This guide provides a comprehensive comparison between the use of deuterated standards and odd-chain fatty acid standards, presenting the justification for the former's superior performance with supporting data and detailed experimental protocols.
Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1] This subtle modification allows the deuterated standard to closely mimic the behavior of the target analyte throughout the entire analytical workflow, from sample extraction to ionization and detection, thereby providing the most accurate correction for analytical variability.[2]
Odd-chain fatty acids, such as heptadecanoic acid (C17:0), have historically been used as internal standards in fatty acid analysis. This practice was based on the assumption that they are present in insignificant amounts in most biological samples.[3] However, emerging research has revealed that the endogenous levels of odd-chain fatty acids can fluctuate based on diet and are associated with various disease states, potentially compromising their reliability as internal standards.[4][5]
Performance Comparison: Deuterated vs. Odd-Chain Fatty Acid Standards
The superiority of deuterated internal standards lies in their ability to more effectively compensate for matrix effects and other sources of analytical error. The following table summarizes typical performance characteristics gleaned from validation studies of LC-MS/MS methods for fatty acid analysis.
| Parameter | Deuterated Internal Standard | Odd-Chain Fatty Acid Internal Standard | Justification |
| Chemical & Physical Similarity | Nearly identical to the analyte | Structurally similar but differs in chain length and polarity | Deuterated standards co-elute almost perfectly with the analyte, ensuring they experience the same matrix effects.[6][7] Odd-chain fatty acids have different retention times, leading to differential ion suppression or enhancement.[8] |
| Accuracy (% Bias) | Typically < ±15% | Can exceed ±15%, especially in complex matrices | The near-identical behavior of deuterated standards provides more accurate correction for sample loss and ionization variability.[9][10] |
| Precision (%RSD or %CV) | Typically < 15% | Often > 15%, with higher variability between samples | Deuterated standards lead to more reproducible results due to their superior normalization capabilities.[9][10] |
| Recovery | Closely tracks the analyte's recovery | May differ from the analyte's recovery due to differences in polarity and solubility | The similar physicochemical properties of deuterated standards ensure they are extracted with the same efficiency as the target analyte. |
| Endogenous Presence | Absent in biological systems (unless administered) | Present in variable, diet-dependent concentrations in biological samples[3][4] | The absence of endogenous deuterated compounds eliminates the risk of interference and inaccurate quantification. The presence of endogenous odd-chain fatty acids can lead to an overestimation of the internal standard concentration and an underestimation of the analyte concentration.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below is a representative experimental protocol for the quantification of fatty acids in human plasma using a deuterated internal standard with LC-MS/MS.
Protocol: Quantification of Fatty Acids in Human Plasma using a Deuterated Internal Standard
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of a deuterated fatty acid internal standard mix (e.g., d8-Arachidonic acid, d4-Palmitic acid, d5-Linoleic acid) in ethanol at a known concentration.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 500 µL of water, vortex for 20 seconds, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic layer containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile/isopropanol/water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 water/acetonitrile with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each fatty acid and its corresponding deuterated internal standard.
-
3. Data Analysis:
-
Quantification: Calculate the peak area ratio of the endogenous fatty acid to its corresponding deuterated internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Concentration Determination: Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Rationale
The choice of a deuterated internal standard is a logical consequence of the goal to achieve the most accurate quantification by minimizing analytical variability. The following diagram illustrates this decision-making process.
Caption: Logical workflow for selecting a deuterated internal standard.
The diagram above illustrates that to achieve accurate quantification, one must correct for analytical variability. The use of an internal standard is the established principle for this correction. An ideal internal standard should behave identically to the analyte, be distinguishable by the mass spectrometer, and not be naturally present in the sample. A deuterated standard best fits these criteria, whereas an odd-chain fatty acid standard is a compromised choice due to its differing physicochemical properties and potential for endogenous presence.
Conclusion
While odd-chain fatty acids have been historically utilized as internal standards, their variable endogenous presence and differing chemical properties make them a less reliable choice for modern, high-precision quantitative analysis. Deuterated internal standards, by virtue of being near-perfect chemical mimics of the analytes, provide superior correction for matrix effects and other sources of analytical variability. This leads to enhanced accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the justification for using a deuterated standard over an odd-chain fatty acid standard is clear and compelling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Odd Chain Fatty Acids Are Not Robust Biomarkers for Dietary Intake of Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Establishing Limits of Detection and Quantification for Fatty Acids Using Arachidic Acid-d39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of fatty acids, with a specific focus on establishing the limit of detection (LOD) and limit of quantification (LOQ) using Arachidic acid-d39 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a robust method to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This document outlines a detailed experimental protocol and presents comparative performance data to assist researchers in selecting the most suitable method for their specific needs.
Principles of LOD and LOQ Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[3] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[3]
Several methods are recognized for determining LOD and LOQ, with the most common being:
-
Signal-to-Noise Ratio (S/N): This approach is widely used in chromatographic methods. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[4][5]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This method calculates the LOD and LOQ based on the standard deviation of the blank and the slope of the calibration curve. The LOD is typically 3.3 times the standard deviation of the blank divided by the slope, and the LOQ is 10 times the standard deviation of the blank divided by the slope.[3]
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on method validation, including the determination of LOD and LOQ.
Comparative Performance of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity and selectivity of fatty acid analysis. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of LOD and LOQ for Fatty Acid Analysis using LC-MS/MS
| Fatty Acid | Method | Internal Standard | LOD | LOQ | Reference |
| α-Linolenic acid (ALA) | LC-MS/MS | ALA-d14 | 3.59 nmol/L | 17.96 nmol/L | [6] |
| Arachidonic acid (ARA) | LC-MS/MS | ARA-d8 | 3.28 nmol/L | 13.14 nmol/L | [6] |
| Docosahexaenoic acid (DHA) | LC-MS/MS | DHA-d5 | 0.82 nmol/L | 2.47 nmol/L | [6] |
| Eicosapentaenoic acid (EPA) | LC-MS/MS | EPA-d5 | Not specified | Not specified | [6] |
| Linoleic acid (LA) | LC-MS/MS | LA-d4 | Not specified | High nmol/L range | [6] |
| Various (C14-C36) | LC-HRMS | Not specified | Median: 5 ng/mL | Not specified | [7] |
| Various (41 FAs) | LC-MS | Various deuterated | 5–100 nM | Not specified | [8] |
Table 2: Comparison of LOD and LOQ for Fatty Acid Analysis using GC-MS
| Fatty Acid | Method | Internal Standard | LOD | LOQ | Reference |
| Various FAs | GC-MS | Tridecanoic & Nonadecanoic acid | Not specified | 7.6 to 91.8 ng/ml | [9] |
| Various FAs | GC-MS | Not specified | 3 x SD of blank / slope | 10 x SD of blank / slope | [3] |
Note: The performance data presented is compiled from various studies and may not have been generated using this compound specifically, but employed similar long-chain deuterated fatty acid internal standards.
Experimental Protocol: Determination of LOD and LOQ for Fatty Acids by LC-MS/MS using this compound
This protocol provides a general framework for the analysis of total fatty acids in a biological matrix (e.g., plasma).
1. Materials and Reagents:
-
Solvents: HPLC-grade methanol, isopropanol, hexane, and acetonitrile.
-
Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl).
-
Internal Standard: this compound solution of known concentration.
-
Fatty Acid Standards: Analytical standards of the fatty acids of interest.
-
Biological Matrix: Blank plasma (or other relevant matrix) free of the analytes of interest.
2. Sample Preparation:
-
Spiking: Spike a known volume of the biological matrix with the this compound internal standard solution.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, or a simpler hexane/isopropanol extraction.[6][9]
-
Saponification (for total fatty acids): Add methanolic KOH to the extracted lipids and heat to hydrolyze the ester bonds, releasing the free fatty acids.
-
Acidification: Neutralize the sample with HCl.
-
Final Extraction: Extract the fatty acids into an organic solvent (e.g., hexane).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate to improve ionization.[6]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) and negative electrospray ionization (ESI) mode.[6] Monitor the specific precursor-to-product ion transitions for each fatty acid and for this compound.
4. Preparation of Calibration Curve and QC Samples:
-
Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of the fatty acid standards and a constant concentration of this compound.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
5. Data Analysis and LOD/LOQ Determination:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
LOD and LOQ Calculation (S/N Method):
-
Inject a series of decreasing concentrations of the fatty acid standards.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
-
LOD and LOQ Calculation (Calibration Curve Method):
-
Analyze multiple blank samples to determine the standard deviation of the response (σ).
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for fatty acid quantification.
There is limited evidence to suggest a significant, direct signaling role for free arachidic acid. Therefore, a signaling pathway diagram for arachidic acid is not included, as it would be speculative. The primary role of exogenously introduced this compound in stable isotope labeling studies is to act as a chemically inert tracer and internal standard for the quantification of its endogenous counterpart and other related fatty acids.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: Arachidic Acid-d39 versus its Non-Deuterated Analog
For researchers, scientists, and drug development professionals utilizing mass spectrometry for lipid analysis, the selection of an appropriate internal standard is paramount for accurate quantification. Deuterated analogs are frequently employed with the assumption of identical ionization efficiency to their non-deuterated counterparts. This guide provides a comparative overview of the ionization efficiency of Arachidic acid-d39 and its non-deuterated form, supported by a representative experimental framework and data.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] The core principle behind their use is the assumption that the deuterated and non-deuterated forms of a molecule exhibit nearly identical physicochemical properties, including chromatographic retention and ionization efficiency.[1] This allows for the correction of analytical variability during sample preparation and analysis. While this assumption generally holds true, subtle differences can arise, making empirical verification crucial for highly accurate quantitative methods.
Quantitative Comparison of Ionization Efficiency
To assess the relative ionization efficiency, equimolar solutions of Arachidic acid and this compound can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The peak areas of the respective molecular ions are then compared. The following table summarizes hypothetical, yet representative, data from such an experiment.
| Analyte | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Observed m/z | Mean Peak Area (n=3) | Relative Ionization Efficiency (%) |
| Arachidic Acid | 312.54 | 312.3025 | 311.2952 [M-H]⁻ | 1,254,321 | 100.0 |
| This compound | 351.88 | 351.5478 | 350.5405 [M-H]⁻ | 1,248,976 | 99.6 |
This data is representative and intended for illustrative purposes.
The data suggests a negligible difference in ionization efficiency between this compound and non-deuterated Arachidic acid under the specified analytical conditions, supporting the suitability of the deuterated analog as an internal standard for quantitative analysis.
Experimental Design for Comparative Analysis
A robust experimental design is critical to accurately compare the ionization efficiencies. The following workflow outlines the key steps.
Caption: Experimental workflow for comparing ionization efficiency.
Detailed Experimental Protocol
The following is a representative protocol for the comparative analysis of Arachidic acid and its deuterated analog using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
Arachidic Acid (≥99% purity)
-
This compound (≥98% atom % D)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Arachidic acid and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions of each compound at 100 µg/mL in methanol.
-
To create the test mixture, combine equal volumes of the 100 µg/mL working solutions of Arachidic acid and this compound.
-
Perform a serial dilution of the test mixture with methanol:water (1:1, v/v) to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation and optimal peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ions of Arachidic acid (m/z 311.3) and this compound (m/z 350.5) or full scan mode over an appropriate mass range.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
4. Data Analysis:
-
Integrate the chromatographic peak areas for the [M-H]⁻ ions of both Arachidic acid and this compound.
-
Calculate the mean peak area and standard deviation from at least three replicate injections.
-
Determine the relative ionization efficiency by calculating the ratio of the mean peak area of this compound to that of Arachidic acid and expressing it as a percentage.
The Underlying Principle of Ionization
The process of electrospray ionization (ESI) is fundamental to this analysis. The following diagram illustrates the key stages.
Caption: Key stages of the electrospray ionization process.
References
A Comparative Guide to the Use of Arachidic Acid-d39 in Proficiency Testing for Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics and research, the precise and accurate quantification of fatty acids is paramount for understanding disease pathology and for the development of novel therapeutics. Proficiency testing (PT) serves as a cornerstone of quality assurance in clinical laboratories, ensuring that measurements are reliable and comparable across different analytical platforms and institutions. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, correcting for variability during sample preparation and analysis.
This guide provides a comprehensive comparison of Arachidic acid-d39 as an internal standard in proficiency testing for the analysis of long-chain saturated fatty acids, with a focus on its performance against potential alternatives.
The Role of this compound as an Internal Standard
This compound, a deuterated form of the 20-carbon saturated fatty acid, is an ideal internal standard for the quantitative analysis of its unlabeled counterpart, arachidic acid (C20:0), and other long-chain fatty acids. The fundamental principle behind its use lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms. This ensures that the internal standard behaves similarly to the analyte of interest during extraction, derivatization, and chromatographic separation, thus effectively compensating for any sample loss or variation in instrument response.[1][2]
Stable isotope dilution mass spectrometry, which employs standards like this compound, is a powerful technique that significantly enhances the precision and accuracy of measurements.[1][2]
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate internal standard is critical and can impact the accuracy and reliability of measurement results.[3] While an ideal internal standard is the isotopically labeled analog of the analyte, alternatives are often considered for multi-analyte panels or due to commercial availability. For the analysis of arachidic acid (C20:0), a common alternative deuterated internal standard is a longer-chain fatty acid, such as Lignoceric acid-d4 (C24:0-d4), or a shorter-chain fatty acid like Stearic acid-d35 (C18:0-d35).
The following table summarizes the key performance characteristics of this compound and a representative alternative, based on typical performance data for long-chain fatty acid analysis using deuterated internal standards.
| Performance Metric | This compound (for C20:0 Analysis) | Alternative: Lignoceric acid-d4 (for C20:0 Analysis) | Rationale for Performance |
| Analyte Matching & Accuracy | Excellent | Good to Fair | This compound is the ideal isotopically labeled analog for C20:0, ensuring the highest accuracy by minimizing bias from extraction and ionization differences. Using a different chain length standard can introduce a bias, although it may be small for structurally similar saturated fatty acids.[3] |
| Precision (Repeatability) | Excellent | Good | The use of a non-isotopic analog generally leads to a decrease in method precision (increased variance).[3] |
| Linearity (R²) typical | >0.99 | >0.99 | Both are expected to perform well in establishing a linear response. |
| Lower Limit of Quantification (LLOQ) typical | 0.1 - 10 ng/mL | Similar to this compound | The LLOQ is highly dependent on the analytical method and instrument sensitivity. |
| Recovery | Expected to closely match C20:0 | May differ slightly from C20:0 | Differences in solubility and matrix effects between different chain length fatty acids can lead to variations in recovery. |
| Commercial Availability | Readily Available | Readily Available | Both are generally available from various suppliers of stable isotope-labeled compounds. |
Note: The performance of any internal standard is highly dependent on the specific analytical method, matrix, and instrumentation used. The data presented here are representative and intended for comparative purposes.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for achieving reliable and reproducible results in proficiency testing. Below are detailed methodologies for the quantitative analysis of arachidic acid in human serum using this compound as an internal standard via gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To 100 µL of human serum, add a known amount of this compound solution in ethanol.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the serum sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubation: Tightly cap the tube and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Collection and Drying: Collect the upper hexane layer containing the FAMEs and dry it down under nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a suitable volume of iso-octane for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: SP-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975 or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for arachidic acid methyl ester and its deuterated internal standard.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of arachidic acid in a clinical laboratory setting as part of a proficiency testing program.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arachidic Acid-d39: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Arachidic acid-d39. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper waste management protocols must be followed.
Essential Safety and Handling Information
Arachidic acid, the non-deuterated parent compound of this compound, is a long-chain saturated fatty acid. Safety data sheets (SDS) for arachidic acid indicate low toxicity and no significant flammability, corrosivity, or reactivity hazards. However, some sources suggest it may cause mild skin and eye irritation. Deuteration with stable isotopes like deuterium (d) does not alter the chemical reactivity or the hazardous properties of the molecule.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of arachidic acid, which are expected to be nearly identical for this compound.
| Property | Value |
| Chemical Formula | C₂₀H₄₀O₂ |
| Molar Mass | 312.53 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 75.5 °C (167.9 °F) |
| Boiling Point | 328 °C (622 °F) at 760 mmHg |
| Flash Point | 110 °C (230 °F) |
| Solubility in Water | Practically insoluble |
| Acute Toxicity | Not classified as acutely toxic |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound. This workflow emphasizes the importance of consulting institutional and local guidelines.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
1. Waste Characterization:
-
Uncontaminated this compound: If the waste consists solely of pure or uncontaminated this compound (solid) or solutions in non-hazardous solvents (e.g., water, ethanol), it can be managed as non-hazardous waste.
-
Contaminated this compound: If this compound is mixed with any substance classified as hazardous (e.g., toxic solvents, reactive chemicals), the entire mixture must be treated as hazardous waste.
2. Non-Hazardous Waste Disposal:
-
Solid Waste:
-
Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should read "Non-hazardous waste: this compound".
-
Consult your institution's Environmental Health & Safety (EHS) guidelines for the disposal of non-hazardous chemical solids.
-
In many cases, this waste can be placed in the regular laboratory trash destined for landfill. However, some institutions may require it to be collected separately.
-
-
Liquid Waste (in non-hazardous solvents):
-
Consult your local and institutional regulations regarding the drain disposal of non-hazardous chemicals.
-
If permitted, dilute the solution with at least 20 parts water and pour it down the sanitary sewer, followed by flushing with ample water.
-
If drain disposal is not permitted, collect the liquid waste in a sealed, labeled container ("Non-hazardous waste: this compound in [solvent name]") and follow your institution's procedures for non-hazardous liquid waste.
-
3. Hazardous Waste Disposal (if contaminated):
-
Collect the contaminated this compound waste in a compatible, sealed container.
-
Label the container clearly as "Hazardous Waste" and list all chemical constituents, including this compound and the contaminating substance(s), with their approximate percentages.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Important Considerations:
-
Always prioritize institutional and local regulations. The procedures outlined here are a general guide. Your facility's specific policies and local environmental regulations supersede this information.
-
Never dispose of chemical waste in a way that is unknown to you. If in doubt, always consult your EHS department.
-
Maintain clear and accurate labeling of all waste containers to ensure safety and proper handling.[1]
-
Segregate incompatible waste streams to prevent dangerous chemical reactions.[1]
By following these procedures, you contribute to a safe and environmentally responsible laboratory setting.
References
Personal protective equipment for handling Arachidic acid-d39
This document provides essential safety and logistical information for handling Arachidic acid-d39, a deuterated form of a long-chain saturated fatty acid. While deuteration is key for its use as an internal standard or tracer in research, the fundamental safety and handling precautions are based on the properties of the parent compound, Arachidic acid.[1][2][3]
Hazard Identification
Safety data sheets for the parent compound, Arachidic acid, present some variation in hazard classification. While some classify it as non-hazardous, others indicate potential for irritation.[4][5] To ensure maximum safety, it is prudent to handle the compound as a potential irritant.
| Hazard Type | Classification | Precautionary Statements |
| Skin Irritation | Potential Category 2[5][6] | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[6] |
| Eye Irritation | Potential Category 2A[5][6] | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Respiratory Irritation | Potential for single exposure[5] | H335: May cause respiratory irritation. P261: Avoid breathing dust.[5] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is critical to mitigate risks of exposure.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[7][8] | Protects against splashes and airborne solid particles. |
| Skin Protection | Nitrile or butyl rubber gloves and a lab coat.[7][8] | Prevents direct skin contact with the compound. |
| Respiratory Protection | Not required for normal handling in well-ventilated areas.[4][9] Use a NIOSH-approved respirator if dust or aerosols are generated.[4][5] | Prevents inhalation of dust, especially when weighing or transferring powder. |
Operational Plan: Step-by-Step Guidance
This plan covers the key stages of handling this compound from receipt to disposal.
Preparation and Handling
-
Step 1: Review Safety Data: Before beginning work, review the Safety Data Sheet (SDS) for Arachidic acid.[4][5][7]
-
Step 2: Engineering Controls: Handle the solid compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring, to minimize dust formation.[7]
-
Step 3: Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[7]
-
Step 4: Handling the Compound:
Spill and Emergency Procedures
-
Spill Cleanup:
-
For a small spill, mechanically pick up the solid material (sweep or scoop) and place it into a sealed, labeled container for waste disposal.[7]
-
Avoid generating dust during cleanup.
-
Clean the spill area with soap and water.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6][9]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[6][9] If eye irritation persists, get medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or complaints arise, consult a doctor.[4][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. If symptoms persist, consult a doctor.[4][9]
-
Disposal Plan
-
Step 1: Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, sealed, and clearly labeled container.[7]
-
Step 2: Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.
-
Step 3: Deuterated Waste: While deuterium itself is not considered an environmental hazard, the compound should be disposed of as chemical waste.[10] Some institutions may have specific protocols for deuterated materials; consult your institution's environmental health and safety (EHS) office.
Physicochemical Data
This table summarizes key properties of the parent compound, Arachidic acid.
| Property | Value |
| Physical State | Solid[4] |
| Appearance | White crystalline solid[11][12] |
| Molecular Formula | C₂₀H₄₀O₂ (Arachidic Acid) |
| Molar Mass | 312.53 g/mol (Arachidic Acid)[11] |
| Melting Point | 74 - 77 °C (165.2 - 170.6 °F)[4][9][11] |
| Boiling Point | 328 °C (622 °F) at 760 mmHg[9][11] |
| Flash Point | 110 °C (230 °F)[4][11] |
| Solubility | Practically insoluble in water.[11][12] |
| Chemical Stability | Stable under normal conditions.[13] |
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. Arachidic acid - Wikipedia [en.wikipedia.org]
- 12. Arachidic_acid [bionity.com]
- 13. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
